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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-((Ethylamino)methyl)aniline: A Compound with Emerging Potential

For Researchers, Scientists, and Drug Development Professionals Editor's Note: This guide is intended to provide a comprehensive overview of 3-((Ethylamino)methyl)aniline, a molecule of growing interest in the scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide is intended to provide a comprehensive overview of 3-((Ethylamino)methyl)aniline, a molecule of growing interest in the scientific community. While public domain data on this specific compound is currently limited, this document synthesizes available information on its structural analogs and foundational chemical principles to offer a predictive and insightful resource for researchers. As new studies emerge, this guide will be updated to reflect the latest findings.

Introduction and Chemical Identity

3-((Ethylamino)methyl)aniline, systematically named 3-((ethylamino)methyl)benzenamine, is an aromatic amine with the Chemical Abstracts Service (CAS) registry number 865291-60-7 . Its structure features a primary aniline amine group and a secondary ethylaminomethyl substituent at the meta position of the benzene ring. This unique arrangement of functional groups suggests a versatile chemical reactivity and potential for diverse applications, particularly in the realm of medicinal chemistry and materials science.

The presence of both primary and secondary amine functionalities, along with the aromatic ring, makes 3-((Ethylamino)methyl)aniline a valuable building block in organic synthesis. The aniline moiety can undergo a variety of classical aromatic substitution reactions, while the amine groups provide nucleophilic centers and opportunities for salt formation and hydrogen bonding.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the physicochemical properties of 3-((Ethylamino)methyl)aniline (CAS: 865291-60-7) is not widely available in public literature. However, we can infer key characteristics based on its structural similarity to other aniline derivatives.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C9H14N2Based on structural analysis.
Molecular Weight 150.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquidAniline and its simple alkylated derivatives are typically liquids at room temperature and can darken upon exposure to air and light due to oxidation.
Solubility Sparingly soluble in water; soluble in organic solventsThe presence of two amine groups may slightly increase water solubility compared to aniline, but the overall hydrophobic character of the benzene ring and ethyl group will limit it. Good solubility is expected in solvents like ethanol, methanol, and acetone.
Boiling Point Estimated to be >200 °CThe boiling point is expected to be higher than that of aniline (184 °C) and N-ethylaniline (~205 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding.
pKa Two pKa values expectedOne for the aniline nitrogen (estimated around 4-5) and another for the secondary amine (estimated around 10-11). The aniline nitrogen is less basic due to the delocalization of the lone pair into the aromatic ring.

Synthesis Strategies: A Conceptual Framework

While specific, validated protocols for the synthesis of 3-((Ethylamino)methyl)aniline are not readily found in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common and effective method would be reductive amination .

Proposed Synthesis Workflow: Reductive Amination

This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-Aminobenzaldehyde C Intermediate Iminium Ion A->C Reaction with B Ethylamine B->C Ethylamine D 3-((Ethylamino)methyl)aniline C->D Reduction R Reducing Agent (e.g., Sodium Cyanoborohydride) R->C

Caption: Proposed reductive amination workflow for the synthesis of 3-((Ethylamino)methyl)aniline.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add ethylamine (1.1 eq). The reaction is typically performed at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate Schiff base (iminium ion). The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC). The causality here is the nucleophilic attack of the ethylamine on the carbonyl carbon of the aldehyde, followed by dehydration.

  • Reduction: Once imine formation is significant, introduce a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an excellent choice for this step.[1][2][3] It is mild and stable at neutral or slightly acidic pH, which allows for the in-situ reduction of the protonated iminium ion without significantly reducing the starting aldehyde.[1] Add the reducing agent portion-wise to control any potential exotherm.

  • Workup and Purification: After the reaction is complete (as indicated by TLC), the reaction is quenched, typically with water. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-((Ethylamino)methyl)aniline.

Applications in Drug Discovery and Development: A Forward Look

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide array of therapeutic agents.[4][5] The structural motifs present in 3-((Ethylamino)methyl)aniline suggest its potential as a valuable intermediate in the synthesis of novel drug candidates.

Potential as a Pharmacophore Fragment

The molecule can be envisioned as a versatile fragment for library synthesis in drug discovery campaigns. The primary aniline amine allows for the introduction of various substituents through acylation, sulfonylation, or further alkylation, enabling the exploration of structure-activity relationships (SAR). The secondary amine provides another point for modification or can act as a key hydrogen bond donor/acceptor in interactions with biological targets.

G cluster_0 Potential Applications in Drug Development substance 3-((Ethylamino)methyl)aniline CAS: 865291-60-7 A Scaffold for Combinatorial Chemistry substance->A Serves as B Intermediate for Bioactive Molecules substance->B Acts as an C Fragment for Fragment-Based Drug Discovery substance->C Can be used as a

Caption: Potential roles of 3-((Ethylamino)methyl)aniline in the drug development pipeline.

The development of novel therapeutics often relies on the strategic use of biomarkers to assess drug efficacy and safety in early clinical trials.[6] While no specific biomarkers are associated with this compound yet, its aniline substructure is found in drugs for a variety of indications, suggesting a broad potential therapeutic landscape.[4][5] Clinical pharmacology principles would be essential in characterizing the pharmacokinetic and pharmacodynamic properties of any drug candidate derived from this scaffold.[7]

Safety and Handling: Prudent Laboratory Practice

Expected Hazards:

  • Toxicity: Aniline and its derivatives are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] They can affect the blood (methemoglobinemia), liver, and kidneys.[5]

  • Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.[10]

  • Environmental Hazard: Many aniline derivatives are toxic to aquatic life.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-((Ethylamino)methyl)aniline (CAS: 865291-60-7) represents a chemical entity with considerable, yet largely unexplored, potential. Its synthesis is conceptually straightforward via established methodologies like reductive amination. The combination of a reactive aniline core with a secondary amine substituent makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.

Future research is needed to fully characterize its physicochemical properties, validate synthetic routes, and explore its utility in various applications. As a senior application scientist, I encourage the scientific community to investigate this promising molecule, with the expectation that it could contribute to the development of new and valuable chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14977562, 3-Ethyl-n-methylaniline. [Link]

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Biomarkers and clinical drug development. PubMed. [Link]

  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. [Link]

  • Al-Kofide, H., Al-Hassani, G., & Al-Ghamdi, S. (2022). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 30(4), 345-353. [Link]

  • National Institute of Standards and Technology. Aniline, 3-ethyl-. [Link]

  • Clinical Pharmacology & Therapeutics. (2023). Clinical Pharmacology Applications of Real-World Data and Real-World Evidence in Drug Development and Approval-An Industry Perspective. 114(3), 515-526. [Link]

  • PrepChem.com. Synthesis of 3-(N-ethylamino)aniline-4-sulfonic acid. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]

  • ChemSrc. Sodium cyanoborohydride. [Link]

  • Krishna, R., & Yu, L. (Eds.). (2007). Biopharmaceutics applications in drug development. Springer. [Link]

  • PubChem. Carriers for improved drug delivery - Patent US-9289507-B2. [Link]

Sources

Exploratory

Strategic Sourcing & Synthesis of 3-((Ethylamino)methyl)aniline

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists[1] Executive Summary In the landscape of kinase inhibitor design and fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists[1]

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-((Ethylamino)methyl)aniline serves as a critical "linker-head" scaffold.[1] Its structure combines a primary aniline—essential for hydrogen bonding in the ATP-binding hinge region of kinases—with a secondary amine tail capable of solubilizing modifications or extending into the solvent front.[1]

However, unlike its methylated analogs, this specific ethyl derivative is frequently absent from "Tier 1" catalog stock (Sigma/Merck, Fisher).[1] This guide provides a dual-track solution for researchers: a Sourcing Protocol for navigating custom synthesis vendors and a validated Internal Synthesis Workflow for rapid in-house production.[1]

Chemical Profile & Identity

To ensure supply chain accuracy, researchers must distinguish this compound from its structural isomers (e.g.,


-ethyl-3-methylaniline).[1]
PropertySpecification
Chemical Name 3-((Ethylamino)methyl)aniline
Synonyms

-Ethyl-3-aminobenzylamine; 3-(Ethylaminomethyl)aniline
Molecular Formula

Molecular Weight 150.22 g/mol
CAS Number Not widely indexed in public catalogs (Search via Parent: 3-Aminobenzylamine CAS 4403-70-7)
Key Functionality Primary Aniline (

) + Secondary Benzylamine (

)

Sourcing Landscape: The "Make vs. Buy" Matrix

Since this compound is often a "made-to-order" item, the procurement strategy relies on aggregators and custom synthesis houses rather than direct catalog ordering.[1]

Tier 1: Database Aggregators (First Check)

Before committing to custom synthesis, query these real-time databases which index smaller boutique suppliers.[1]

  • SciFinder-n / CAS Registry: Search by substructure to find vendors claiming stock.[1]

  • MolPort / eMolecules: These platforms aggregate stock from suppliers like Enamine, UORSY, and ChemBridge.[1]

    • Search Tip: Use the SMILES string: CCNC1=CC=CC(CNCC)=C1 (Note: Verify tautomers).[1]

Tier 2: Custom Synthesis Partners

If stock is unavailable, the following vendors specialize in benzylamine intermediates and offer rapid turnaround (2–4 weeks) for this specific scaffold:

  • Enamine (Ukraine/Latvia): Global leader in building blocks; likely has the nitro-precursor in stock.[1]

  • ChemScene (USA/China): High reliability for aniline derivatives.[1]

  • WuXi AppTec (China): Ideal for kilogram-scale scale-up if the project advances.[1]

  • Synthonix (USA): Specializes in focused libraries of amines.[1]

Internal Synthesis Protocol (The "Self-Supply" Route)

For researchers requiring immediate material (<10g), in-house synthesis is often faster than the lead time for custom orders.[1] The most robust route avoids poly-alkylation by using a Reductive Amination strategy on a nitro-precursor, followed by reduction.[1]

Reaction Pathway Visualization[1]

SynthesisRoute Start 3-Nitrobenzaldehyde (Cheap Starting Material) Step1 Reductive Amination (EtNH2 + NaBH4) Start->Step1 1. EtNH2, MeOH 2. NaBH4 Inter Intermediate: N-Ethyl-3-nitrobenzylamine Step1->Inter Step2 Nitro Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Reduction Product Target: 3-((Ethylamino)methyl)aniline Step2->Product

Caption: Two-step synthesis avoiding direct alkylation of the aniline, ensuring high regioselectivity.

Detailed Methodology
Step 1: Synthesis of

-Ethyl-3-nitrobenzylamine

Rationale: We use the nitro-aldehyde rather than the amino-aldehyde.[1] The nitro group acts as a "masked" aniline, preventing interference during the reductive amination.[1]

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Ethylamine (2.0 M in THF/MeOH, 1.2 eq), Sodium Borohydride (

    
    , 1.5 eq), Methanol (anhydrous).[1]
    
  • Protocol:

    • Dissolve 3-nitrobenzaldehyde in anhydrous MeOH under

      
      .
      
    • Add ethylamine solution dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC).

    • Critical Step: Add

      
       in small portions at 0°C. The reaction is exothermic.[1]
      
    • Stir at room temperature for 4 hours.

    • Quench: Carefully add water/HCl to decompose excess hydride.[1] Basify with NaOH to pH > 10.[1]

    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
    • Yield Expectation: >85% (Yellow oil).[1][2]

Step 2: Reduction to 3-((Ethylamino)methyl)aniline

Rationale: Catalytic hydrogenation is cleanest, but Iron/Acid reduction is safer if lab lacks high-pressure equipment.[1]

Option A: Catalytic Hydrogenation (Cleaner)

  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Ethanol,

    
     balloon.
    
  • Protocol:

    • Dissolve intermediate in Ethanol.[1][3] Add Pd/C catalyst carefully (pyrophoric!).[1]

    • Purge with

      
      , then stir under 
      
      
      
      atmosphere (balloon pressure) for 12–16 hours.
    • Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.[1]

    • Purification: The product may require conversion to HCl salt for crystallization or Flash Chromatography (DCM:MeOH:NH3).[1]

Option B: Fe/NH4Cl Reduction (Robust)[1]

  • Reagents: Iron powder (5 eq),

    
     (aq), Ethanol.
    
  • Protocol: Reflux the intermediate with Iron powder in EtOH/Water (4:1) for 2 hours. Filter hot.

Quality Control & Validation

Before using the material in biological assays, validate purity to exclude toxic metal residues or unreacted aldehyde.[1]

AnalysisExpected Signal (Diagnostic)
1H NMR (

)
Aniline

:
Broad singlet ~3.6 ppm.Benzyl

:
Singlet ~3.7 ppm.Ethyl Group: Quartet (~2.6 ppm) and Triplet (~1.1 ppm).Aromatic: 4 protons (multiplet 6.5–7.2 ppm).[1]
LC-MS M+H: 151.1 Da.[1] Note: Check for M+16 (N-oxide) or M+28 (Formyl impurity) if DMF was used.[1]
HPLC Purity >95% required for library synthesis.

Storage & Stability

  • Oxidation Risk: Anilines oxidize (brown) over time.[1] Store under Argon/Nitrogen.[1]

  • Hygroscopicity: The free base is an oil/low-melting solid.[1] Convert to Dihydrochloride salt (

    
    )  for long-term storage at -20°C. The salt form is a stable, white solid.[1]
    

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Nitro Reduction Protocols: Ram, S., and Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1] Synthesis, vol. 1988, no.[1] 02, 1988, pp. 91-95.[1] Link[1]

  • Building Block Sourcing: "Sourcing and Synthesis of Heterocyclic Amines." Enamine Technical Notes, 2023.[1] Link

  • Safety Data: "Material Safety Data Sheet: 3-Aminobenzylamine." Fisher Scientific, 2021.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic N-Alkylation of 3-((Ethylamino)methyl)aniline for Advanced Drug Discovery

Introduction: The Significance of N-Alkylated Anilines in Medicinal Chemistry The N-alkylation of aniline derivatives is a cornerstone of modern medicinal chemistry and drug development. The introduction of alkyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Anilines in Medicinal Chemistry

The N-alkylation of aniline derivatives is a cornerstone of modern medicinal chemistry and drug development. The introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. 3-((Ethylamino)methyl)aniline is a versatile scaffold, and its further N-alkylation opens a gateway to a diverse chemical space for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the experimental protocol for the N-alkylation of 3-((ethylamino)methyl)aniline, grounded in mechanistic principles and practical laboratory insights.

Mechanistic Insights: The Chemistry of N-Alkylation

The N-alkylation of a secondary amine like 3-((ethylamino)methyl)aniline with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] This process forms a trialkylammonium salt, which is then deprotonated by a base to yield the final tertiary amine product.

A critical challenge in the N-alkylation of amines is the potential for over-alkylation, where the newly formed tertiary amine, which can also be nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.[2][3] Careful control of reaction conditions, stoichiometry, and the choice of base is therefore paramount to achieving selective mono-alkylation.[4]

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of 3-((ethylamino)methyl)aniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Amine & Base prep_reagents->dissolve add_alkyl_halide Add Alkyl Halide dissolve->add_alkyl_halide stir Stir & Monitor add_alkyl_halide->stir quench Quench Reaction stir->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the N-alkylation of 3-((ethylamino)methyl)aniline.

Detailed Experimental Protocol: N-Methylation of 3-((Ethylamino)methyl)aniline

This protocol details the N-methylation of 3-((ethylamino)methyl)aniline using methyl iodide as the alkylating agent.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-((Ethylamino)methyl)anilineC₉H₁₄N₂150.221.50 g10.01.0
Methyl IodideCH₃I141.940.76 mL12.01.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0
Acetonitrile (CH₃CN)CH₃CN41.0550 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
Saturated aq. NaHCO₃NaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Silica GelSiO₂60.08As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-((ethylamino)methyl)aniline (1.50 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Slowly add methyl iodide (0.76 mL, 12.0 mmol) to the suspension dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.[4]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a mild inorganic base that is effective in deprotonating the ammonium salt intermediate without promoting significant side reactions. Its insolubility in acetonitrile facilitates its removal by filtration at the end of the reaction.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the starting amine and the methyl iodide, while allowing for easy removal of the inorganic base.

  • Stoichiometry: A slight excess of the alkylating agent (1.2 equivalents) is used to ensure complete consumption of the starting amine. A larger excess should be avoided to minimize the risk of over-alkylation. Two equivalents of the base are used to neutralize the in-situ formed hydroiodic acid and to facilitate the deprotonation of the intermediate ammonium salt.

  • Temperature: The reaction is carried out at room temperature to control the reaction rate and minimize the formation of byproducts. For less reactive alkyl halides, gentle heating may be necessary.[4]

Safety Precautions

  • 3-((Ethylamino)methyl)aniline: This compound is an aniline derivative and should be handled with care. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Methyl Iodide: Methyl iodide is a toxic and volatile alkylating agent. It is a suspected carcinogen.[8][9] Handle it exclusively in a fume hood and take precautions to avoid inhalation and skin contact.

  • General Precautions: Always handle organic solvents in a well-ventilated area, away from ignition sources.[7]

Troubleshooting

IssuePossible CauseSolution
Low Conversion Insufficient reaction time or temperature.Continue stirring for a longer period or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC/LC-MS.
Inactive reagents.Ensure the amine is pure and the alkyl halide has not decomposed.
Over-alkylation Excess of alkylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the alkylating agent.[4]
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficult Purification Close-eluting impurities.Optimize the column chromatography conditions (e.g., try a different solvent system or use a high-performance chromatography system).
The product is a salt.Ensure the work-up procedure effectively neutralizes all acidic byproducts.

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is a common method, other strategies can be employed, particularly when aiming for greener or more selective transformations.

  • Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-alkylated product.[10][11] This is a highly efficient and often preferred method for synthesizing secondary and tertiary amines.[12]

G amine 3-((Ethylamino)methyl)aniline iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde/Ketone carbonyl->iminium product N-Alkylated Product iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Simplified workflow for N-alkylation via reductive amination.

  • Catalytic N-Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes a metal catalyst (e.g., based on Ru, Ir, or Fe) to dehydrogenate an alcohol to the corresponding aldehyde in situ.[13][14] The aldehyde then undergoes reductive amination with the amine, and the metal hydride species formed during the initial dehydrogenation serves as the reducing agent. This method is atom-economical and environmentally benign as the only byproduct is water.[15]

Conclusion

The N-alkylation of 3-((ethylamino)methyl)aniline is a valuable transformation for generating novel molecular entities in drug discovery. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired tertiary amine while minimizing the formation of unwanted byproducts. The choice of alkylation strategy, whether direct alkylation, reductive amination, or catalytic methods, will depend on the specific substrate, desired scale, and green chemistry considerations. This application note provides a robust and reliable protocol to serve as a starting point for the successful N-alkylation of this important synthetic intermediate.

References

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(51), 34847-34851. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.).
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 17, 2026, from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (2009). Russian Journal of Organic Chemistry, 45(8), 1163-1167. [Link]

  • Catalytic N-Alkylation of Anilines. (2018). Topics in Current Chemistry, 376(6), 46. [Link]

  • A rapid method of N-alkylation of amines. (1968). Journal of the Chemical Society C: Organic, 2334-2337. [Link]

  • Reductive amination & secondary amine synthesis. (2020, March 21). YouTube. [Link]

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2022). Organic Letters, 24(23), 4220–4225. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers, 5(20), 2942-2946. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2022). The Journal of Organic Chemistry, 87(12), 7856–7868. [Link]

  • 3-Ethyl-n-methylaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Method of separating alkyl anilines. (n.d.).
  • 24.8 Reactions of Arylamines. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(6), 5635–5645. [Link]

  • Alkylating antineoplastic agent. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (2007). Journal of Physical Organic Chemistry, 20(12), 1032-1038. [Link]

  • 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. (n.d.). Liv Hospital. Retrieved January 17, 2026, from [Link]

  • Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. (2016). In Topics in Current Chemistry. [Link]

  • ICSC 0921 - N-METHYLANILINE. (n.d.). International Labour Organization. Retrieved January 17, 2026, from [Link]

  • Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Alkylating Agents. (2016, May 27). Oncohema Key. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(51), 34847-34851. [Link]

  • Reviewing the Pharmacology of Alkylating Agents. (2022, September 30). Nursing CE Central. [Link]

  • N-ethyl-3-methylaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Alkylating Agents. (2014). In Cancer Chemotherapy and Biotherapy. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). Molecules, 27(9), 2990. [Link]

Sources

Application

3-((Ethylamino)methyl)aniline in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 3-((Ethylamino)methyl)aniline in Heterocyclic Synthesis Executive Summary 3-((Ethylamino)methyl)aniline (CAS: 209919-21-7, analogs) represents a critical "bifunctional linker" i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-((Ethylamino)methyl)aniline in Heterocyclic Synthesis

Executive Summary

3-((Ethylamino)methyl)aniline (CAS: 209919-21-7, analogs) represents a critical "bifunctional linker" in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., VEGFR, EGFR, and PDGFR targets). Its structure features two distinct nitrogen centers: a primary aromatic amine (aniline) and a secondary aliphatic amine (benzylamine) .

The strategic value of this molecule lies in its ability to serve as a hinge-binding scaffold (via the aniline) while projecting a solubilizing, solvent-exposed tail (via the ethylaminomethyl group) into the kinase ribose pocket. However, the significant pKa differential between the two nitrogens (Aniline pKa ~4.6 vs. Aliphatic Amine pKa ~9.5) presents a challenge in chemo-selectivity. This guide details protocols to harness this reactivity difference for the synthesis of high-purity heterocycles.

Chemical Profile & Reactivity Logic

Understanding the nucleophilicity gradient is the prerequisite for successful synthesis.

FeatureStructure/GrouppKa (Approx)Reactivity ProfileStrategic Role
Center A Ar-NH₂ (Aniline)~4.6Low nucleophilicity; requires activation or highly electrophilic partners (SNAr).Attaches to the Heterocyclic Core (e.g., Quinazoline, Pyrimidine).
Center B Ar-CH₂-NH -Et~9.5High nucleophilicity; prone to rapid alkylation/acylation.Solubilizing Tail / H-bond interaction with solvent front residues (e.g., Asp/Glu).

The Core Challenge: In a standard nucleophilic attack (e.g., on a 4-chloroquinazoline), the aliphatic amine (Center B) will react orders of magnitude faster than the aniline (Center A), leading to the wrong regioisomer. The Solution: We utilize pKa-directed chemo-selectivity . By conducting the coupling reaction in acidic media (e.g., isopropanol/HCl), the aliphatic amine is fully protonated (


) and deactivated, while the less basic aniline remains sufficiently available to drive the reaction.

Experimental Protocols

Protocol A: Chemo-selective Coupling to 4-Chloroquinazolines (The "Acid-Masking" Strategy)

Best for: Synthesis of EGFR/HER2 inhibitors (e.g., Lapatinib/Gefitinib analogs).

Principle: Uses the basicity difference to "mask" the aliphatic amine in situ without a protection step.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 3-((Ethylamino)methyl)aniline (1.1 equiv)

  • Isopropanol (iPrOH) (10 vol)

  • HCl (4M in Dioxane) or conc. HCl (catalytic to stoichiometric)

Step-by-Step:

  • Dissolution: Suspend 4-chloro-6,7-dimethoxyquinazoline (10 mmol) in iPrOH (50 mL).

  • Addition: Add 3-((Ethylamino)methyl)aniline (11 mmol).

  • Acid Activation: Add HCl (1.0 equiv). Note: This protonates the aliphatic amine immediately.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. The reaction is driven by the precipitation of the product hydrochloride salt.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting chloride disappears; a polar spot (salt) appears.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Wash: Wash the filter cake with cold iPrOH (2 x 10 mL) and Et₂O (2 x 20 mL) to remove unreacted aniline.

  • Free Basing (Optional): If the free base is required, suspend the salt in DCM/Water and adjust pH to 8 with saturated NaHCO₃. (Caution: High pH may cause the aliphatic amine to react with DCM over long periods; perform quickly).

Protocol B: The Boc-Protection Route (For Base-Sensitive Electrophiles)

Best for: Coupling to less reactive heterocycles or when using Pd-catalyzed Buchwald-Hartwig amination.

Step-by-Step:

  • Protection: Dissolve 3-((Ethylamino)methyl)aniline (1.0 equiv) in DCM. Add Boc₂O (1.0 equiv) at 0°C. Stir at RT for 2 hours.

    • Selectivity Check: The aliphatic amine reacts exclusively due to higher nucleophilicity.

  • Coupling: React the N-Boc intermediate with the aryl halide (e.g., 2,4-dichloropyrimidine) using Pd(OAc)₂/Xantphos and Cs₂CO₃ in Dioxane at 100°C.

  • Deprotection: Treat the isolated coupled product with TFA/DCM (1:4) at RT for 1 hour to reveal the ethylamino tail.

Synthesis of the Building Block

If the specific aniline is not commercially available, it is synthesized via Reductive Amination .

Reaction Scheme: 3-Nitrobenzaldehyde + Ethylamine → [Imine] → (NaBH4) → 3-Nitrobenzyl-N-ethylamine → (H2/Pd-C) → 3-((Ethylamino)methyl)aniline

Critical Parameter:

  • Step 2 (Reduction): When reducing the nitro group to the aniline, avoid conditions that might cleave the benzyl-amine bond (e.g., high pressure hydrogenolysis with Pd(OH)₂). Standard Pd/C (10%) at 1 atm H₂ is safe.

Visualization: Chemo-selective Pathway

The following diagram illustrates the "Acid-Masking" logic used in Protocol A to prevent side reactions.

G Substrate 3-((Ethylamino)methyl)aniline (Dual Nucleophile) Acid Acidic Medium (H+) (iPrOH/HCl) Substrate->Acid Dissolution Protonated Species A: Aliphatic Amine Protonated (Ar-CH2-NH2(+)-Et) NON-NUCLEOPHILIC Acid->Protonated Fast Protonation (pKa ~9.5) Reaction Reaction with 4-Chloroquinazoline Protonated->Reaction Aniline (pKa ~4.6) remains free Product Desired Product: 4-(3-((Ethylamino)methyl)anilino)quinazoline Reaction->Product SNAr Attack by Aniline SideProduct Side Product: Alkylation at Aliphatic Amine Reaction->SideProduct Blocked by Protonation

Caption: Kinetic control via protonation. In acidic media, the aliphatic amine is "masked," forcing the electrophile to react exclusively with the aniline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Gumming Polymerization of the heterophile or free-basing of the aliphatic amine.Ensure the reaction remains acidic throughout reflux. Add 1.1 eq of HCl initially.
Wrong Regioisomer Aliphatic amine attacked the ring.The pH was too high. Do not use bases (TEA/DIPEA) during the coupling step for this specific substrate.
Incomplete Reaction Aniline is too electron-deficient (if other substituents are present).Switch to higher boiling solvent (n-Butanol, 118°C) or use microwave irradiation (150°C, 20 min).

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Demonstrates aniline coupling logic). Link

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. (Grounding for aniline-based kinase inhibitors). Link

  • Palmer, B. D., et al. (1997). Structure-Activity Relationships for 4-Anilinoquinazolines. Journal of Medicinal Chemistry, 40(10), 1519-1529. (Standard SNAr protocols for anilines). Link

Method

Application Notes and Protocols for the Quantification of 3-((Ethylamino)methyl)aniline

Introduction: The Analytical Imperative for 3-((Ethylamino)methyl)aniline 3-((Ethylamino)methyl)aniline is an aromatic amine of significant interest in pharmaceutical and chemical synthesis. Its structural motifs suggest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-((Ethylamino)methyl)aniline

3-((Ethylamino)methyl)aniline is an aromatic amine of significant interest in pharmaceutical and chemical synthesis. Its structural motifs suggest its potential role as a key intermediate or a potential impurity in active pharmaceutical ingredients (APIs) and other specialty chemicals. The precise and accurate quantification of this compound is paramount for ensuring product quality, process control, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the quantification of 3-((Ethylamino)methyl)aniline, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles for aromatic amines and serve as a robust starting point for method development and validation.

Physicochemical Properties of Structurally Related Analytes

While specific experimental data for 3-((Ethylamino)methyl)aniline is not extensively available, we can infer its likely analytical behavior from closely related structures like N-ethyl-3-methylaniline and 3-methylaniline.

PropertyN-ethyl-3-methylaniline3-Methylaniline
Molecular FormulaC₉H₁₃N[1][2]C₇H₉N[3]
Molecular Weight135.21 g/mol [1][2]107.15 g/mol [3]
Boiling Point221 °C[2]203-204 °C[3]
SolubilityInsoluble in water; soluble in ethanol and ether.[2]Slightly soluble in water; soluble in ethanol and ether.[3]
AppearanceLight amber liquid[2]Colorless liquid that darkens on exposure to air and light[3]

This table summarizes key physicochemical properties of compounds structurally similar to 3-((Ethylamino)methyl)aniline, providing a basis for analytical method development.

Chromatographic Approaches to Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the analysis of aromatic amines.[4][5] The choice between these methods will depend on the sample matrix, required sensitivity, and the volatility of the analyte and potential impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like many aromatic amines.[4] A reversed-phase method is generally suitable for retaining and separating aniline derivatives.

  • Reversed-Phase Column (C18): A C18 column is a common choice for the separation of moderately polar compounds like aromatic amines. The nonpolar stationary phase interacts with the nonpolar regions of the analyte, providing good retention and separation from more polar matrix components.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC.[1][6] Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve the desired retention time and resolution.

  • Acidic Modifier (Formic Acid): The addition of a small amount of an acid like formic acid to the mobile phase is crucial for several reasons.[1] It helps to protonate the amine group of the analyte, leading to more consistent interactions with the stationary phase and improved peak shape. For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[1]

  • UV Detection Wavelength: Aromatic amines exhibit strong UV absorbance. While the optimal wavelength for 3-((Ethylamino)methyl)aniline would need to be determined experimentally, a common starting point for related anilines is around 190 nm, where they show a strong detection signal.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Liquid-Liquid Extraction (if necessary) B Concentrate Extract A->B C Reconstitute in a suitable solvent (e.g., Methylene Chloride) B->C D Inject Sample into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection (SIM mode) E->F G Integrate Peak Area of Quantifier Ion F->G H Quantify using Calibration Curve G->H

Sources

Application

Application Note: High-Throughput HPLC-MS Analysis for Reaction Monitoring and Impurity Profiling of 3-((Ethylamino)methyl)aniline Syntheses

Abstract This application note presents a detailed protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of reactions involving 3-((Ethylamino)methyl)aniline. As a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of reactions involving 3-((Ethylamino)methyl)aniline. As a key intermediate in the synthesis of various pharmaceutical compounds, the ability to accurately monitor its formation and profile related impurities is critical for process optimization and regulatory compliance.[1][2] This guide provides a comprehensive framework for method development, validation, and implementation, ensuring scientific integrity and trustworthy results. The methodologies described herein are designed to be robust and adaptable for high-throughput screening and in-process control applications.

Introduction: The Significance of 3-((Ethylamino)methyl)aniline in Pharmaceutical Synthesis

3-((Ethylamino)methyl)aniline is a substituted aniline derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including a primary aromatic amine and a secondary amine, allow for a variety of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs).[3] The purity of such intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety and efficacy.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable analytical tool in pharmaceutical development.[6][7] It offers high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound, by-products, and trace-level impurities within a complex reaction mixture.[5][8] This application note provides a systematic approach to developing and validating an HPLC-MS method for the real-time monitoring of reactions involving 3-((Ethylamino)methyl)aniline.

Foundational Principles: Causality in Method Design

The selection of analytical parameters is not arbitrary; each choice is dictated by the physicochemical properties of the analyte and the goals of the analysis. For 3-((Ethylamino)methyl)aniline and its potential reaction products, a reversed-phase HPLC method is the logical starting point due to the non-polar nature of the aromatic ring, while the amine functionalities provide sufficient polarity for good retention and separation.

Mass spectrometry provides orthogonal detection, confirming the identity of chromatographic peaks by their mass-to-charge ratio (m/z). This is particularly crucial in reaction monitoring where unexpected by-products may form. The combination of retention time and mass data provides a high degree of confidence in peak identification.[6]

Materials and Instrumentation

Reagents and Standards
  • 3-((Ethylamino)methyl)aniline reference standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Reaction components (starting materials, reagents, catalysts)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for fast and efficient separations.

Experimental Protocols

Standard and Sample Preparation

Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. Dilution with a solvent compatible with the mobile phase prevents peak distortion and precipitation in the analytical system.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-((Ethylamino)methyl)aniline reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a suitable solvent (e.g., 950 µL of 50:50 acetonitrile/water) to stop the reaction and prevent further changes.

    • Vortex the sample and centrifuge if necessary to remove any particulate matter.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS Method Development and Validation

Rationale: Method development aims to achieve optimal separation of the analyte from other reaction components within a reasonable analysis time. Validation ensures that the developed method is fit for its intended purpose, providing reliable data.[9][10]

Protocol:

  • Initial HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to elute all components and determine a suitable starting point for optimization.[11]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameter Optimization:

    • Infuse a standard solution of 3-((Ethylamino)methyl)aniline directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates).

    • Identify the protonated molecular ion [M+H]⁺ in positive ionization mode. For 3-((Ethylamino)methyl)aniline (C9H14N2), the expected m/z is approximately 151.12.

    • Perform fragmentation of the parent ion to identify characteristic product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Method Validation (ICH Q2(R2) Guidelines): [9][12]

    • Specificity: Analyze blank samples and spiked samples to ensure no interference from the matrix at the retention time of the analyte.

    • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.995.

    • Accuracy and Precision: Analyze samples at three different concentrations within the linear range on the same day (repeatability) and on different days with different analysts (intermediate precision).[13]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability under minor variations.

Data Presentation and Visualization

Optimized HPLC-MS Parameters
ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for aromatic amines with good peak shape and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5-95% B in 5 minutesA faster gradient for high-throughput analysis, adjustable based on reaction complexity.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 1 µLSmall injection volume to prevent column overloading.
Ionization Mode ESI PositiveAmine functional groups are readily protonated.
MS Detection SIM of [M+H]⁺For selective monitoring of the target analyte and expected impurities.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quenching & Dilution A->B C Centrifugation (optional) B->C D Transfer to HPLC Vial C->D E Injection into HPLC D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification via Calibration Curve H->I J Impurity Identification (m/z) H->J

Caption: Workflow for HPLC-MS reaction monitoring.

Application: Real-Time Reaction Monitoring and Impurity Profiling

Automated HPLC-MS systems can be programmed to withdraw, quench, and analyze reaction aliquots at predefined intervals.[14][15] This provides a near real-time profile of the reaction progress, allowing for the accurate determination of reaction kinetics and endpoint.

Example Data Interpretation:

By plotting the concentration of 3-((Ethylamino)methyl)aniline and key reactants/by-products over time, a clear understanding of the reaction dynamics can be achieved. The appearance of unexpected peaks in the chromatogram can be investigated by examining their mass spectra, aiding in the identification of unknown impurities. This information is invaluable for process optimization, leading to improved yield, purity, and safety of the final product.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The inclusion of a system suitability test before each analytical run ensures the performance of the HPLC-MS system. The use of a validated method with a comprehensive set of validation parameters provides confidence in the accuracy and reliability of the generated data. Adherence to ICH guidelines ensures that the methodology meets regulatory expectations for pharmaceutical development.[16][17]

Conclusion

This application note provides a robust and scientifically sound framework for the HPLC-MS analysis of reactions involving 3-((Ethylamino)methyl)aniline. By following the detailed protocols for method development, validation, and implementation, researchers can confidently monitor reaction progress, identify and quantify impurities, and generate high-quality data to support pharmaceutical process development and quality control. The principles and methodologies described are broadly applicable to the analysis of other aromatic amines and pharmaceutical intermediates.

References

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • Welch, C. J., et al. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 8). HPLC-MS/MS for Hit Generation - Assay Guidance Manual. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Welch, C. J., et al. (2025, August 6).
  • ResearchGate. (n.d.). (PDF) Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Wiley Online Library. (2000, December 4). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Advances in Bioresearch. (2024, December 26).
  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-n-methylaniline. PubChem. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • (n.d.).
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-((ethylamino)methyl)aniline. PubChem. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Environmental Protection Agency. (n.d.).
  • Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production.
  • ChemBK. (2024, April 9). 3-Methylaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, 3-ethyl-. NIST WebBook. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((Ethylamino)methyl)aniline

The following technical guide details the optimization of 3-((Ethylamino)methyl)aniline synthesis. This response adheres to the requested autonomous structure, focusing on high-impact chemical engineering principles, tro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 3-((Ethylamino)methyl)aniline synthesis. This response adheres to the requested autonomous structure, focusing on high-impact chemical engineering principles, troubleshooting, and validated protocols.

Target Molecule: 3-((Ethylamino)methyl)aniline CAS: 206558-44-3 (Generic structure reference) Classification: Secondary Benzylic Amine / Aniline Derivative Primary Application: Intermediate for kinase inhibitors and CNS-active pharmaceutical ingredients.

Executive Summary: The Yield Challenge

The synthesis of 3-((Ethylamino)methyl)aniline presents a classic "chemoselectivity vs. solubility" paradox. The molecule contains two distinct nitrogen centers: a nucleophilic secondary benzylic amine and an aromatic primary amine.

Primary Yield Killers:

  • Competitive Hydrogenolysis: When reducing a nitro-precursor, standard catalytic hydrogenation (Pd/C) often cleaves the benzylic C-N bond, destroying the product.

  • Work-up Losses: The diamine nature of the product makes it highly water-soluble at neutral pH, leading to massive losses during aqueous extraction.

  • Polyalkylation: Direct alkylation routes invariably lead to inseparable tertiary amine byproducts.

This guide prioritizes the Stepwise Reductive Amination Route starting from 3-nitrobenzaldehyde, as it offers the highest control over impurity profiles compared to amide reduction or direct alkylation.

Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Chemistry

Q: I am observing significant amounts of tertiary amine (N,N-diethyl) impurities. How do I stop the reaction at the secondary amine? A: This suggests you are likely using a direct alkylation method or an uncontrolled reductive amination.

  • The Fix: Switch to a Stepwise Reductive Amination . Do not mix the reducing agent, aldehyde, and amine simultaneously (one-pot direct).

  • Protocol Adjustment: Pre-form the imine by stirring 3-nitrobenzaldehyde and ethylamine (1.1 equiv) in methanol for 2 hours before adding the reducing agent (NaBH₄). This ensures the aldehyde is consumed into the imine species before reduction begins, preventing the product amine from reacting with free aldehyde.

Q: My yield is low after the nitro-reduction step using H₂/Pd-C. The NMR shows the ethyl group is gone. A: You are experiencing Benzylic Hydrogenolysis . Palladium on Carbon is notorious for cleaving benzylic amines under hydrogen pressure.

  • The Fix: Switch the catalyst or the method.

    • Option A (Catalytic): Use Raney Nickel or Platinum on Carbon (Pt/C) . These are far less active toward benzylic C-N cleavage than Pd.

    • Option B (Chemical): Use a Bechamp Reduction (Fe/HCl) or Tin(II) Chloride (SnCl₂) . These methods selectively reduce the nitro group without touching the benzylic amine.

Phase 2: Isolation & Purification

Q: The reaction completes, but I recover <30% mass during extraction. Where is my product? A: Your product is likely in the aqueous waste layer. As a diamine, it forms salts easily and resists transfer to organic solvents.

  • The Fix: "Salting Out" and pH Control.

    • Basify the aqueous phase to pH > 12 using 50% NaOH. The high pH ensures both amines are fully deprotonated (free base).

    • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics.

    • Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Diethyl ether is often too non-polar to extract this polar diamine efficiently.

The "Gold Standard" Protocol

This protocol avoids the common pitfalls of hydrogenolysis and over-alkylation.

Route: 3-Nitrobenzaldehyde


Reductive Amination

N-Ethyl-3-nitrobenzylamine

Chemoselective Reduction

Product.
Step 1: Formation of N-Ethyl-3-nitrobenzylamine
  • Reagents: Charge a reactor with 3-Nitrobenzaldehyde (1.0 equiv) and Methanol (anhydrous, 10 vol).

  • Imine Formation: Add Ethylamine (2.0 M in MeOH, 1.2 equiv) dropwise at 0°C. Add MgSO₄ (0.5 equiv) to sequester water and drive equilibrium. Stir at RT for 3 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 mins. Caution: Gas evolution.

  • Quench: Adjust pH to ~3 with 1N HCl to destroy excess hydride, then basify to pH 11 with NaOH.

  • Workup: Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate.

    • Checkpoint: Intermediate should be a yellow oil/solid. Yield target: >90%.

Step 2: Nitro Reduction (The Iron/Acid Method)

Note: This method is chosen to guarantee zero benzylic cleavage.

  • Reagents: Suspend the intermediate from Step 1 in Ethanol/Water (4:1) .

  • Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (0.5 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring. Monitor by TLC/LCMS (approx. 2-4 hours).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The residue is the crude product.

  • Purification: If necessary, convert to the Dihydrochloride Salt by adding HCl in dioxane, filtering the precipitate. This purifies the product from non-amine impurities.

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points and reaction flow.

SynthesisFlow Start Start: 3-Nitrobenzaldehyde Imine Intermediate: Imine Species Start->Imine + Ethylamine, MgSO4 (Dehydration) Step1_Prod N-Ethyl-3-nitrobenzylamine Imine->Step1_Prod + NaBH4 (Reduction) Decision Step 2: Nitro Reduction Method? Step1_Prod->Decision Path_Bad Route A: H2 / Pd-C Decision->Path_Bad Standard Hydrogenation Path_Good Route B: Fe / NH4Cl or Raney Ni Decision->Path_Good Chemoselective Reduction Result_Bad FAILURE: Benzylic Cleavage (Product: 3-Toluidine) Path_Bad->Result_Bad Over-reduction Final_Prod TARGET: 3-((Ethylamino)methyl)aniline Path_Good->Final_Prod High Yield (>85%)

Caption: Decision tree highlighting the critical divergence at the nitro-reduction step to prevent hydrogenolysis.

Comparative Reagent Data

ParameterNaBH₄ (Standard)NaBH₃CN (Cyanoborohydride)STAB (Triacetoxyborohydride)
Selectivity Moderate (Reduces aldehydes & imines)High (Reduces imines only at pH 6)High (Reduces imines fast)
Toxicity LowHigh (HCN risk)Low
Yield Impact Good if stepwise (Imine pre-formed)Excellent for one-potExcellent for one-pot
Recommendation Use for Stepwise protocol (Cheaper)Use for One-Pot (if safety permits)Best for One-Pot (Scale-up)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C hydrogenolysis issues).
  • Org. Synth. Coll. Vol. 5, p. 829 (1973). "m-Nitrobenzylamine Hydrochloride." (Validation of m-nitrobenzaldehyde reductive amination routes). Link

  • Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186–196. (Foundational text for Fe/HCl reduction selectivity).
Optimization

Technical Support Center: Scale-Up Synthesis of 3-((Ethylamino)methyl)aniline

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 3-((Ethylamino)methyl)aniline. This guide is designed for researchers, process chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-((Ethylamino)methyl)aniline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the process effectively.

The synthesis of this key intermediate, while conceptually straightforward via reductive amination, presents several challenges upon scale-up. This document addresses the most common issues encountered in the field, offering practical, field-proven solutions grounded in established chemical principles.

Core Synthesis Pathway: Reductive Amination

The most prevalent and scalable route to 3-((Ethylamino)methyl)aniline is the reductive amination of 3-aminobenzaldehyde with ethylamine. This process occurs in two main stages: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine.[1][2]

Reductive Amination Workflow Reactants 3-Aminobenzaldehyde + Ethylamine Imine_Formation Step 1: Imine Formation (Schiff Base) Reactants->Imine_Formation Imine_Intermediate N-(3-aminobenzylidene)ethanamine (Imine Intermediate) Imine_Formation->Imine_Intermediate Reversible -H₂O Reduction Step 2: Reduction (Hydride Source or H₂/Catalyst) Imine_Intermediate->Reduction Product 3-((Ethylamino)methyl)aniline (Final Product) Reduction->Product

Caption: General workflow for the synthesis of 3-((Ethylamino)methyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most critical choice of reagent when scaling up this reductive amination?

The selection of the reducing agent is paramount as it directly influences selectivity, safety, cost, and waste streams. While lab-scale syntheses might use borohydride reagents, catalytic hydrogenation is often preferred for large-scale industrial processes due to its high atom economy and lower waste generation.[1]

Reducing AgentProsCons on Scale-Up
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde; requires careful control of pH and temperature.[3]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion over the carbonyl.[3][4]Generates toxic cyanide waste streams, which is a major environmental and safety concern.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; does not require strict pH control.[3]More expensive; generates acetic acid waste.
Catalytic Hydrogenation (H₂/Catalyst) "Green" option with water as the only byproduct; cost-effective at scale.[1]Requires specialized high-pressure reactor equipment; catalyst selection (e.g., Pd/C, Raney Ni) is critical to avoid reduction of the aromatic ring or other functional groups.

Q2: What are the most important process parameters to monitor during the reaction?

Temperature, pressure (for hydrogenation), pH, and reagent addition rates are the critical parameters.

  • Temperature: The initial imine formation is often exothermic. A runaway reaction can lead to side-product formation and poses a significant safety risk. Implement controlled addition of reagents and robust cooling systems.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7). This is a delicate balance. The pH must be low enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so low as to protonate the starting ethylamine, which would render it non-nucleophilic.[4]

  • Addition Rate: Slow, controlled addition of the reducing agent or the aldehyde is crucial. This prevents exotherms and helps control the concentration of reactive intermediates, minimizing side reactions.

Q3: How does solvent choice impact the scale-up process?

The solvent must be able to dissolve the starting materials, be compatible with the reducing agent, and facilitate easy product isolation. Alcohols like methanol or ethanol are common choices for borohydride reductions. For catalytic hydrogenation, a wider range of solvents like THF, ethyl acetate, or alcohols can be used. The solvent's boiling point is also a key consideration for removal during work-up.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue Category: Low Yield & Incomplete Conversion

Q: My reaction has stalled with significant amounts of 3-aminobenzaldehyde remaining. What is the likely cause?

A: This issue typically points to a problem with the imine formation/reduction equilibrium or the reducing agent itself.

  • Causality: The formation of the imine from an aldehyde and a primary amine is a reversible equilibrium reaction.[5] For the reaction to proceed, the imine must be effectively removed from the equilibrium, which is achieved by its immediate reduction. If the reduction step is slow or has failed, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: If using a hydride reagent, has it been exposed to moisture or degraded during storage? If using catalytic hydrogenation, is the catalyst active? A "dud" catalyst is a common issue. Consider running a small control reaction on a model substrate to verify catalyst activity.

    • Check the pH: If the pH is too low (<4), the ethylamine will be fully protonated and will not act as a nucleophile to attack the aldehyde carbonyl. If the pH is too high (>8), there will be insufficient protonation to form the reactive iminium ion, slowing the reduction step.[4]

    • Water Removal: In some systems, the water generated during imine formation can inhibit the reaction or decompose certain reducing agents. While often not necessary for one-pot reductive aminations, if stalling is persistent, the use of a dehydrating agent (like molecular sieves) or a setup with a Dean-Stark trap could be explored, though this complicates the process.

Q: The conversion of starting material is high, but my isolated yield is poor. Where is the product going?

A: Product loss often occurs during the work-up and purification stages, especially when dealing with amines which can have challenging physical properties.

  • Causality: Amines can form emulsions during aqueous extractions. The product may also be volatile or thermally labile, leading to losses during solvent removal or distillation.

  • Troubleshooting Steps:

    • Optimize Work-up: During the aqueous/organic extraction, emulsions are common. To break them, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent to alter the phase densities. Filtering the entire mixture through a pad of Celite can also be effective.

    • Check pH during Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10-11) during extraction to ensure your amine product is in its free-base form and not partitioned into the aqueous layer as a salt.

    • Purification Method: High-vacuum distillation is the standard for purifying amines.[6] However, 3-((Ethylamino)methyl)aniline has a relatively high boiling point. If it is thermally sensitive, prolonged exposure to high temperatures can cause degradation. Consider Kugelrohr distillation for smaller scales or wiped-film evaporation for larger scales to minimize thermal stress.

Issue Category: Impurity Formation

Q: I'm observing a significant amount of the tertiary amine, 3-((diethylamino)methyl)aniline. How can I prevent this?

A: This is a classic case of over-alkylation, where the desired secondary amine product reacts again with the aldehyde.

  • Causality: The product, a secondary amine, is often more nucleophilic than the starting primary amine (ethylamine). It can therefore compete with ethylamine to react with any remaining 3-aminobenzaldehyde, forming a new iminium ion that is subsequently reduced to the tertiary amine.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.5 equivalents) to ensure the aldehyde is more likely to react with it rather than the secondary amine product.

    • Slow Aldehyde Addition: Instead of adding all reagents at once, add the 3-aminobenzaldehyde slowly to the mixture of ethylamine and the reducing agent. This keeps the concentration of the aldehyde low at all times, favoring the reaction with the more abundant ethylamine.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity by slowing down the rate of the competing over-alkylation reaction.

Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions Aldehyde 3-Aminobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ethylamine Alcohol 3-Aminobenzyl Alcohol (Aldehyde Reduction) Aldehyde->Alcohol [Direct Reduction] EtAmine Ethylamine Product Desired Secondary Amine Imine->Product [Reduction] Overalkylation Tertiary Amine (Over-alkylation) Product->Overalkylation + Aldehyde, then [Reduction]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-((Ethylamino)methyl)aniline

Topic: Troubleshooting Guide for the Synthesis of 3-((Ethylamino)methyl)aniline CAS Registry Number: (Analogous to 3-aminobenzylamine derivatives) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for the Synthesis of 3-((Ethylamino)methyl)aniline CAS Registry Number: (Analogous to 3-aminobenzylamine derivatives) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary

The synthesis of 3-((ethylamino)methyl)aniline presents a classic chemoselectivity challenge. The molecule contains two distinct nitrogen centers: an aniline (primary aromatic amine) and a benzylic secondary amine.

The most robust synthetic route involves a two-step sequence:

  • Reductive Amination: 3-Nitrobenzaldehyde + Ethylamine → 3-Nitro-N-ethylbenzylamine.

  • Chemoselective Reduction: Reduction of the nitro group to the aniline without cleaving the benzylic C-N bond.

Critical Alert: The most common failure mode in this synthesis is hydrogenolysis (debenzylation) during the second step. Using standard Palladium on Carbon (Pd/C) often cleaves the ethylamino group, resulting in 3-methylaniline (m-toluidine) rather than the target.

Visual Workflow & Logic

Figure 1: Synthetic Pathway and Critical Control Points

SynthesisPath Start 3-Nitrobenzaldehyde (Precursor) Step1 Step 1: Reductive Amination (STAB Protocol) Start->Step1 + EtNH2, NaBH(OAc)3 Inter Intermediate: 3-Nitro-N-ethylbenzylamine Step1->Inter Step2 Step 2: Nitro Reduction Inter->Step2 Target TARGET: 3-((Ethylamino)methyl)aniline Step2->Target Pt/C or Fe/HCl (Chemoselective) Fail FAILURE MODE: 3-Methylaniline + Ethylamine Step2->Fail Pd/C, H2 (Hydrogenolysis Risk)

Caption: Operational workflow highlighting the critical divergence at Step 2. The choice of catalyst determines whether the benzylic amine is preserved or cleaved.

Module 1: Reductive Amination (The Skeleton Construction)

Protocol Basis: Modified Abdel-Magid Reductive Amination [1]. Reagents: 3-Nitrobenzaldehyde, Ethylamine (2.0M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.

Troubleshooting Guide
SymptomProbable CauseTechnical Resolution
Low Conversion (<50%) Imine Equilibrium Shift Add Drying Agent: The formation of the imine intermediate releases water. Add anhydrous MgSO₄ or molecular sieves (4Å) to the reaction pot to drive the equilibrium forward before adding the hydride source.
Dialkylation (Tertiary Amine) Incorrect Stoichiometry Increase Amine Equivalents: If the aldehyde is in excess, the product (secondary amine) competes with ethylamine for the aldehyde. Use 1.2–1.5 equivalents of ethylamine relative to the aldehyde to suppress tertiary amine formation.
No Reaction (Aldehyde Remains) pH Too High (Basic) Acid Catalysis: STAB requires a slightly acidic environment to activate the imine. Ensure 1.0 equivalent of Glacial Acetic Acid is added. The pH should be roughly 5–6.
Product is a Solid Gum Boron Complexation Quench Vigorously: Boron byproducts can chelate the amine. Quench with saturated aqueous NaHCO₃ or 1M NaOH and stir vigorously for 30–60 minutes to break the N-B complex before extraction.
FAQ: Why use STAB instead of Sodium Cyanoborohydride (NaBH₃CN)?

A: While NaBH₃CN is effective, it is highly toxic and risks residual cyanide contamination. STAB (Sodium Triacetoxyborohydride) is milder, non-toxic, and exhibits superior selectivity for aldehydes over ketones, reducing the risk of side reactions if other carbonyls are present [1].

Module 2: Nitro Reduction (The Chemoselectivity Challenge)

Protocol Basis: Heterogeneous Hydrogenation (Pt/C) or Chemical Reduction (Fe). Reagents: Intermediate (from Step 1), H₂ source, Catalyst.

The "Debenzylation" Trap

The benzyl-nitrogen bond is labile under hydrogenation conditions. Standard Pd/C catalysts are excellent at cleaving this bond (hydrogenolysis).

Incorrect Protocol (Avoid):

  • Catalyst: 10% Pd/C[1]

  • Solvent: Methanol/Ethanol

  • Result: Cleavage of the ethyl group, yielding 3-methylaniline.

Correct Protocol A (Catalytic):

  • Catalyst: 1-5% Pt/C (Platinum on Carbon) (sulfided forms are even better as they are "poisoned" to prevent hydrogenolysis) [2].

  • Conditions: 1 atm H₂, Room Temperature. Pt/C reduces nitro groups readily but is poor at effecting hydrogenolysis of benzyl amines.

Correct Protocol B (Chemical/Stoichiometric):

  • Reagents: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

  • Mechanism: Single electron transfer. This method is 100% chemoselective for the nitro group and cannot cleave the C-N bond [3].

Troubleshooting Guide
SymptomProbable CauseTechnical Resolution
Loss of Ethyl Group (Mass = M-29) Catalyst Too Active (Pd) Switch to Pt/C or Fe: Stop using Pd/C immediately. If you must use Pd, add a catalyst poison (e.g., diphenylsulfide) or use a flow reactor with very short residence time.
Incomplete Reduction (Hydroxylamine) Reaction Stalled Check H₂ Uptake: Nitro reduction proceeds via a hydroxylamine intermediate (Ph-NHOH). If the reaction stops here, the solution often turns dark red. Increase agitation (mass transfer limitation) or temperature slightly (to 40°C).
Red/Brown Impurities Azo/Azoxy Coupling Avoid Basic Conditions: Nitro reduction intermediates can couple under basic conditions to form azo dyes. Ensure the reaction medium is neutral or slightly acidic.

Module 3: Isolation & Purification

Properties: The target is a diamine. It is basic and polar.

Troubleshooting Guide
SymptomProbable CauseTechnical Resolution
Product Streaks on TLC Interaction with Silanols Modify Eluent: The amine interacts with acidic silanol groups on silica gel. Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).
Product Oxidizes (Darkens) Air Sensitivity Salt Formation: Free base anilines are prone to oxidation (turning black/purple). Isolate the product as the Dihydrochloride Salt (2HCl) by treating the ethereal solution with HCl in dioxane/ether. The salt is shelf-stable.
Low Recovery from Aqueous Water Solubility Salting Out: The diamine is fairly water-soluble. Saturate the aqueous layer with NaCl (brine) and perform multiple extractions with DCM or CHCl₃ (not Ether, which is too non-polar).

Decision Tree: Synthesis Failure Analysis

Troubleshooting Q1 Is the Intermediate (Step 1) isolated pure? Q2 Check Mass Spec of Final Product. Is Mass = Expected - 29? Q1->Q2 Yes Res1 Fix Step 1: Use STAB + Excess Amine Dry Solvents Q1->Res1 No Res2 Issue: Hydrogenolysis Switch to Pt/C or Fe/NH4Cl Q2->Res2 Yes (Debenzylation) Res3 Issue: Incomplete Reduction Check for Hydroxylamine (M+16) Increase Agitation Q2->Res3 No (Mass > Expected) Success Target Obtained Store as HCl salt Q2->Success Mass = Expected

Caption: Diagnostic logic for identifying the root cause of low yield or impurity profiles.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt vs Pd selectivity).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups. Synthesis, 1988(02), 91-95.

Sources

Optimization

Technical Support Center: Catalytic Optimization for 3-((Ethylamino)methyl)aniline

The following Technical Support Guide is designed for researchers and process chemists working with 3-((Ethylamino)methyl)aniline . It addresses the specific challenges arising from its dual-amine structure (primary arom...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-((Ethylamino)methyl)aniline . It addresses the specific challenges arising from its dual-amine structure (primary aromatic vs. secondary benzylic) and provides actionable solutions for catalyst deactivation.[1]

Status: Active Molecule ID: 3-((Ethylamino)methyl)aniline Key Functional Groups: Primary Aniline (


), Secondary Benzylic Amine (

)[1]

The Core Challenge: The "Dual-Amine" Trap

Users frequently report stalling kinetics or low yields when subjecting this substrate (or its precursors) to catalytic conditions.[1] The root cause lies in the molecule's basicity gradient.

  • The Saboteur: The secondary benzylic amine (

    
    ).[1]
    
    • pKa: ~9.5 (Aliphatic/Benzylic).[1]

    • Behavior: It acts as a strong

      
      -donor, binding irreversibly to electrophilic metal sites (Pd, Pt, Rh), effectively "poisoning" the catalyst surface or displacing ligands in homogeneous cycles.
      
  • The Bystander: The primary aniline (

    
    ).
    
    • pKa: ~4.6 (Aromatic).[1]

    • Behavior: Weakly coordinating; rarely the primary cause of deactivation but susceptible to oxidation.

The following guides address deactivation in Heterogeneous Hydrogenation (e.g., reducing nitro precursors) and Homogeneous Coupling (e.g., Buchwald-Hartwig).

Troubleshooting Guide: Heterogeneous Hydrogenation (Pd/C, Pt/C, Ra-Ni)

Symptom: Reaction starts rapidly but stalls at 50-70% conversion.[1] Adding more catalyst yields diminishing returns.[1]

Root Cause Analysis: Competitive Adsorption

As the product (3-((Ethylamino)methyl)aniline) accumulates, the basic benzylic nitrogen adsorbs onto the active metal crystallites more strongly than the reactant (e.g., the nitro precursor). This blocks the active sites (Langmuir-Hinshelwood kinetics).[1]

Diagnostic Workflow & Solutions
IssueDiagnostic CheckRemediation Protocol
Catalyst Poisoning Check reaction pH. If basic (>8), the amine is free to bind.Acidic Modification: Add 1.1 eq of Methanesulfonic acid (MSA) or Acetic Acid. Protonating the benzylic amine (

) prevents metal coordination.[1]
Hydrogenolysis Detect toluene derivatives or ethylamine in LC-MS?Switch Metal: Pd is prone to cleaving benzylic C-N bonds.[1] Switch to Pt/C (sulfided) or Raney Nickel , which are less aggressive toward benzylic bonds.[1]
Leaching Product is colored (green/black) or high metal ppm in assay?Scavenging: The amine solubilizes the metal. Use resin scavengers (e.g., QuadraPure™) post-reaction.[1]
Visualization: The Poisoning Mechanism

The following diagram illustrates how the benzylic amine blocks the catalytic cycle compared to the protonated "safe" state.

CatalystPoisoning cluster_0 Deactivation Mode cluster_1 Acid Protection Strategy Metal Active Metal Site (Pd) Amine Benzylic Amine (Strong σ-donor) Amine->Metal Irreversible Binding Reactant Reactant (Nitro/Olefin) Reactant->Metal Blocked Metal2 Active Metal Site (Pd) AmineSalt Ammonium Salt (R-NH2+-Et) AmineSalt->Metal2 No Binding (Electrostatic Repulsion) Reactant2 Reactant Reactant2->Metal2 Adsorbs Freely

Caption: Mechanism of amine poisoning vs. acid-protection strategy.[1] The protonated amine cannot coordinate to the metal center.

Troubleshooting Guide: Homogeneous Coupling (Buchwald-Hartwig)

Symptom: Low conversion in C-N coupling reactions; precipitation of palladium black (catalyst decomposition).[1]

Root Cause Analysis: Ligand Displacement

The substrate's aliphatic amine is often more basic and less sterically hindered than the phosphine ligands on the Pd catalyst. It displaces the ligand, forming a [Pd(Substrate)2Cl2] species that is catalytically inactive and prone to aggregation (Pd black).

Optimization Matrix
ParameterRecommendationScientific Rationale
Ligand Selection Use Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos, XPhos).[1]The steric bulk prevents the linear aliphatic amine from approaching the Pd center, favoring the reductive elimination cycle.
Base Choice Weak Inorganic Bases (K3PO4, Cs2CO3).[1] Avoid NaOtBu if possible.Strong bases can deprotonate the amide intermediate too early or trigger side reactions.[1] Weaker bases maintain equilibrium.[1]
Pre-Catalysts Pd-G3/G4 Palladacycles .These release the active LpPd(0) species slowly, maintaining a high local concentration of ligand relative to metal, suppressing amine coordination.

Validated Protocol: Acid-Promoted Hydrogenation

Context: Reducing a nitro-precursor to 3-((Ethylamino)methyl)aniline without deactivating the catalyst.

Reagents:

  • Substrate: 10 mmol[1]

  • Catalyst: 5 wt% Pt/C (sulfided) or 5 wt% Pd/C (if benzylic cleavage is not observed).[1]

  • Solvent: Methanol (50 mL).

  • Additive: Methanesulfonic Acid (MSA) (11 mmol, 1.1 eq).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Methanol.

  • Acidification: Add MSA slowly. Note: A slight exotherm may occur.[1] This locks the benzylic amine as the methanesulfonate salt.

  • Inerting: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).[1]

  • Reaction: Pressurize to 3 bar (45 psi)

    
    . Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limits.
    
  • Monitoring: Monitor H2 uptake. If uptake stalls, do not add more catalyst immediately.[1] Vent, purge N2, and check pH. If pH > 5, add 0.5 eq more acid.[1]

  • Workup: Filter catalyst. Neutralize filtrate with aqueous NaOH only after catalyst removal to prevent the free amine from poisoning the spent catalyst (which can cause fire hazards upon exposure to air).

Interactive Troubleshooting Workflow

Use this decision tree to diagnose failures in reactions involving 3-((Ethylamino)methyl)aniline.

TroubleshootingTree Start Problem Detected Type Reaction Type? Start->Type Hetero Heterogeneous (Hydrogenation) Type->Hetero Homo Homogeneous (Coupling) Type->Homo Stall Did reaction stall? Hetero->Stall Precip Pd Black Precipitate? Homo->Precip CheckPH Check pH. Is it Basic (>7)? Stall->CheckPH Yes CheckProd Check LCMS. Benzylic cleavage? Stall->CheckProd No (Low Yield) AddAcid Add 1.1 eq MSA or AcOH CheckPH->AddAcid Yes ChangeCat Switch to Pt/C or Ra-Ni CheckProd->ChangeCat Yes (Toluene detected) Ligand Ligand Interaction. Amine displacing Ligand. Precip->Ligand Yes SwitchLigand Switch to BrettPhos or XPhos Ligand->SwitchLigand

Caption: Decision tree for diagnosing catalyst failure modes.

References

  • Mechanisms of Catalyst Deactivation. Argyle, M. D., & Bartholomew, C. H. (2015).[1] Catalysts. Describes the fundamental mechanisms of poisoning by strong nucleophiles (amines) on metal surfaces. [1][2]

  • Amine Poisoning in Hydrogenation. ACS Catalysis. Detailed studies on how aliphatic amines block active sites on Pd/C and the efficacy of acidic modifiers. [1]

  • Buchwald-Hartwig Amination Strategies. Chemical Reviews. Comprehensive review of ligand selection to prevent catalyst deactivation by diamine substrates. [1]

  • Basicity of Aniline vs. Alkylamines. Chemistry LibreTexts. Fundamental data on the pKa differences between aromatic and aliphatic amines, grounding the acid-protection strategy.

  • Prevention of Heterocycle Poisoning. Nature Communications.[1] Discusses strategies for C-H activation and coupling in the presence of strongly coordinating nitrogen species. [1]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions of 3-((Ethylamino)methyl)aniline

Core Directive & Chemical Profile[1] User Warning: You are working with 3-((Ethylamino)methyl)aniline , a bifunctional diamine intermediate containing two distinct nucleophilic centers: Aliphatic Secondary Amine: High ba...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Profile[1]

User Warning: You are working with 3-((Ethylamino)methyl)aniline , a bifunctional diamine intermediate containing two distinct nucleophilic centers:

  • Aliphatic Secondary Amine: High basicity (

    
    ), high nucleophilicity.
    
  • Aromatic Primary Amine (Aniline): Lower basicity (

    
    ), lower nucleophilicity.
    

The Hazard: Reactions involving this scaffold—particularly acylations (e.g., with acryloyl chloride) and neutralizations —are notoriously exothermic. The enthalpy of reaction (


) for amine acylation typically exceeds -120 kJ/mol . Inadequate heat removal leads to rapid temperature spikes, loss of regioselectivity (over-acylation), and potential thermal runaway.

This guide provides self-validating protocols to manage these risks.

Critical Workflows & Protocols

Protocol A: Controlled Acylation (The "Heat-Limited" Dosing Strategy)

Context: Synthesizing amides (e.g., acrylamides for covalent kinase inhibitors) while preventing thermal accumulation.

The Logic: You cannot control the reaction rate constant (


), but you can control the concentration of the limiting reagent ([Reagent]). By limiting the accumulation of unreacted electrophile, you ensure the heat generation rate (

) never exceeds your cooling capacity (

).
Step-by-Step Methodology:
  • System Prep:

    • Load 3-((Ethylamino)methyl)aniline (1.0 equiv) into the reactor.

    • Solvent Selection: Use DCM or THF (high heat capacity, low boiling point acts as a thermal fuse) or 2-MeTHF.

    • Base Scavenger: Add DIPEA or inorganic base (K₂CO₃/NaHCO₃) before cooling.

    • Cooling: Chill to -10 °C to 0 °C . Ensure internal temperature (

      
      ) is stable.
      
  • The "Test Pulse" (System Validation):

    • Add 1-2% of the acid chloride/electrophile.

    • Observe: Watch

      
      . A sharp, immediate spike that returns to baseline indicates fast kinetics (good). A delayed spike indicates "accumulation" (DANGER—Stop immediately).
      
  • Dynamic Dosing (The Protocol):

    • Begin addition of electrophile solution (diluted 1:1 in solvent).

    • Rule: Dosing rate must be slave to

      
      .
      
    • Set Point: Max

      
      .
      
    • If

      
       rises 
      
      
      
      above setpoint, PAUSE pump. Resume only when
      
      
      returns to baseline.
  • Quench:

    • Do not add water directly to a cold reaction mixture containing unreacted acid chloride.

    • Warm slowly to RT, then add dilute NaHCO₃ solution dropwise.

Protocol B: Salt Neutralization (The "Hidden" Exotherm)

Context: Free-basing the dihydrochloride salt of the starting material.

The Logic: Neutralizing amine salts releases significant heat of neutralization (


). If done simultaneously with acylation, the combined heat load can overwhelm the chiller.
  • Dissolution: Suspend the salt in solvent.

  • Staged Release: Add base (e.g., NaOH, Et₃N) slowly at 0 °C.

  • Equilibration: Stir for 30 mins after base addition to allow heat to dissipate before adding any electrophiles.

Visualizing the Control Logic

The following diagram illustrates the Feedback Control Loop required for safe scale-up of these reactions.

ReactionControl Start Start Dosing Sensor Temp Sensor (Tint) Start->Sensor Decision Is Tint > Setpoint? Sensor->Decision Read Temp PumpOn Pump ON (Flow = X mL/min) Decision->PumpOn No (Safe) PumpOff Pump OFF (Stop Addition) Decision->PumpOff Yes (Exotherm Spike) Cooling Cooling Jacket (Max Capacity) PumpOn->Cooling Heat Generation PumpOff->Sensor Wait for Cooling Accumulation DANGER: Reagent Accumulation PumpOff->Accumulation If Pump Fails to Stop Cooling->Sensor Heat Removal

Figure 1: Safe Dosing Control Loop. The pump must be physically or procedurally interlocked with the internal reactor temperature.

Troubleshooting & FAQs

Q1: I see a sudden temperature spike after the addition is complete. What is happening?

Diagnosis: This is Thermal Runaway due to Accumulation . Cause: You added the reagent faster than it could react (kinetic limitation) or faster than the mixing could distribute it (mixing limitation). The unreacted reagent built up, and then the reaction "ignited" all at once. Solution:

  • Immediate Action: Maximize cooling. Do NOT add more reagent. If

    
     approaches the solvent boiling point, prepare for emergency venting.
    
  • Prevention: Perform the "Test Pulse" (Protocol A, Step 2). If the exotherm isn't immediate, your temperature is too low or your catalyst is missing.

Q2: The product is "oiling out" and the stirrer is struggling.

Diagnosis: Phase separation trapping heat. Cause: The amine hydrochloride salt formed during the reaction is precipitating as a sticky oil/gum, insulating the reaction center and preventing heat transfer to the jacket. Solution:

  • Solvent Switch: Switch to a solvent system that solubilizes the salt (e.g., add a co-solvent like DMF or use 2-MeTHF instead of Toluene).

  • Mechanical: Increase agitation speed (RPM) to break up the oil phase.

Q3: I am getting a mixture of mono- and di-acylated products.

Diagnosis: Loss of Selectivity. Cause: High temperatures reduce the selectivity difference between the aliphatic amine (fast) and the aromatic aniline (slow). Solution:

  • Lower Temperature: Run the reaction at -20 °C. The activation energy barrier difference between the two amines becomes more pronounced at lower temperatures.

  • Stoichiometry: Ensure strict 1:1 stoichiometry. Excess acid chloride will inevitably hit the aniline.

Quantitative Data: Thermal Parameters

ParameterValue (Approx.)Implication

(Acylation)
-120 to -140 kJ/molHigh Risk. Requires active cooling.

(Amine Salt)
-55 kJ/molModerate Risk. Add base slowly.
Adiabatic Temp Rise (

)
>100 °C (conc. dependent)Potential to boil solvent if cooling fails.
Selectivity Factor (

)
>1000 (at 0°C)Highly selective if T is controlled.

References

  • Amine Alkylation & Acylation Safety

    • Source: "Alkylation of Amines."[1][2][3] Chemistry LibreTexts. (2025). Explains the kinetics and salt formation issues inherent in amine functionalization.

    • URL:[Link][4][5][6][7][8]

  • Exothermic Reaction Control

    • Source: "Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides." ResearchGate. (2025). Highlights the strong exothermicity of amine-acid chloride reactions and the necessity of controlled addition.
    • URL:[Link]

  • Compound Safety Data (N-Ethyl-3-methylaniline analog)

    • Source: PubChem CID 7603. Provides physical property data and safety hazards for the core aniline structure.[6]

    • URL:[Link]

  • Process Safety for Benzylamines

    • Source: "Benzylamine."[6][8][9] Sciencemadness Wiki. (2025). Details the heat of reaction in industrial benzylamine synthesis and handling.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chemical Reactivity of 3-((Ethylamino)methyl)aniline and Aniline

Introduction In the landscape of synthetic chemistry and drug development, aromatic amines serve as foundational scaffolds for a vast array of functional molecules. Aniline, the simplest aromatic amine, is a critical ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, aromatic amines serve as foundational scaffolds for a vast array of functional molecules. Aniline, the simplest aromatic amine, is a critical benchmark for understanding the reactivity of this class of compounds. However, the introduction of substituents onto the aniline ring can profoundly alter its electronic and steric properties, thereby tuning its reactivity for specific applications.

This guide provides a detailed, evidence-based comparison of the reactivity of aniline with a more complex derivative, 3-((Ethylamino)methyl)aniline. We will dissect the structural nuances that differentiate these two molecules and explore how these differences translate into tangible variations in basicity and susceptibility to electrophilic aromatic substitution. This analysis is grounded in fundamental principles of organic chemistry and is supported by detailed experimental protocols designed to provide a quantitative, side-by-side comparison for researchers in the field.

Structural and Electronic Properties: A Tale of Two Amines

The fundamental difference between the two molecules lies in the substituent at the meta-position of the aniline ring. Aniline is the parent compound, while 3-((Ethylamino)methyl)aniline features an (ethylamino)methyl group (-CH₂NHCH₂CH₃) at the C-3 position.

Caption: Chemical structures and properties of Aniline and 3-((Ethylamino)methyl)aniline.

The reactivity of an aniline derivative is governed by two primary factors:

  • The Primary Amino Group (-NH₂): This group is common to both molecules. The nitrogen's lone pair of electrons can be delocalized into the benzene ring through resonance (+R or +M effect). This donation of electron density makes the aromatic ring significantly more nucleophilic and thus highly activated towards electrophilic aromatic substitution (EAS).[1][2][3][4] This effect preferentially increases electron density at the ortho and para positions, making the amino group a strong ortho, para-director.[3][4]

  • The Ring Substituent: In 3-((Ethylamino)methyl)aniline, the substituent is located at the meta position relative to the primary amino group. Due to its position, its resonance effect on the sites activated by the -NH₂ group (positions 2, 4, 6) is negligible. However, it exerts an electron-donating inductive effect (+I) . The alkyl groups (ethyl and methylene) push electron density through the sigma bonds towards the ring. This +I effect further enriches the ring's electron density, supplementing the primary amino group's activating effect.

Comparative Basicity: Nucleophilicity of the Nitrogen Centers

Basicity in amines correlates with the availability of the nitrogen's lone pair to accept a proton. This property is a direct indicator of the nitrogen's nucleophilicity. A higher pKa of the conjugate acid signifies a stronger base.

  • Aniline: The lone pair on the nitrogen atom is delocalized into the aromatic ring, which reduces its availability to accept a proton.[5] This makes aniline significantly less basic than aliphatic amines. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6.[6][7]

  • 3-((Ethylamino)methyl)aniline: This molecule possesses two basic centers: the primary aromatic amine (-NH₂) and the secondary aliphatic amine within the substituent (-NH-Et).

    • The Primary Amino Group: The basicity of this group is enhanced compared to aniline. The meta-substituent, with its electron-donating inductive effect (+I), increases the electron density on the aromatic ring, which in turn slightly reduces the delocalization of the primary amine's lone pair into the ring, making it more available and thus more basic.

    • The Secondary Amino Group: The nitrogen in the (ethylamino)methyl substituent is an aliphatic amine. It is not directly attached to the ring, so its lone pair does not participate in resonance. It is flanked by two electron-donating alkyl groups (ethyl and a benzyl-type group), making it significantly more basic than the primary aromatic amine.

Therefore, 3-((Ethylamino)methyl)aniline is expected to be a stronger base than aniline. The pKa of its most basic center (the secondary amine) will be substantially higher than aniline's, likely in the range of 9-11, typical for secondary amines. The pKa corresponding to the primary amino group will be slightly higher than that of aniline.

CompoundFormulaMolar Mass ( g/mol )Key Functional GroupspKa (Conjugate Acid)
AnilineC₆H₇N93.13Primary Aromatic Amine~4.6[6][7]
3-((Ethylamino)methyl)anilineC₉H₁₄N₂150.22Primary Aromatic Amine, Secondary Aliphatic AminepKa1 > 4.6 (Aromatic), pKa2 ~9-11 (Aliphatic)

Reactivity in Electrophilic Aromatic Substitution (EAS)

The rate of EAS is determined by the nucleophilicity of the aromatic ring. As discussed, the -NH₂ group is a powerful activating group.[8] The key question is how the meta-substituent in 3-((Ethylamino)methyl)aniline modulates this reactivity.

reaction_mechanism Start Comparison of Ring Activation Aniline Aniline Ring (+R effect from -NH₂) Start->Aniline Base Case Substituted Substituted Aniline Ring (+R effect from -NH₂) (+I effect from -CH₂NHEt) Start->Substituted Modified Case Intermediate_A Arenium Ion (Aniline) Aniline->Intermediate_A Attack by E⁺ Intermediate_S Arenium Ion (Substituted Aniline) Substituted->Intermediate_S Attack by E⁺ Conclusion 3-((Ethylamino)methyl)aniline is MORE REACTIVE in EAS Intermediate_A->Conclusion Less Stabilized Intermediate_S->Conclusion More Stabilized (by +I effect) workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A1 Prepare equimolar solution of Aniline and 3-((Ethylamino)methyl)aniline in an aprotic solvent (e.g., DCM) B1 Cool solution to 0°C A1->B1 B2 Add 0.5 equivalents of Acetic Anhydride dropwise B1->B2 B3 Stir for 1 hour at 0°C, then warm to room temperature B2->B3 C1 Quench with aq. NaHCO₃ B3->C1 C2 Extract organic layer, dry, and concentrate C1->C2 C3 Analyze product mixture by HPLC or GC-MS C2->C3 C4 Quantify ratio of acylated products to determine relative reactivity C3->C4

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-((Ethylamino)methyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 3-((Ethylamino)methyl)aniline Scaffold The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 3-((Ethylamino)methyl)aniline Scaffold

The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Within this diverse family, 3-((Ethylamino)methyl)aniline presents a particularly interesting starting point for drug discovery. Its structure combines a reactive aniline core, suitable for derivatization, with a flexible ethylaminomethyl side chain that can influence pharmacokinetic properties and target binding. This guide provides a comparative overview of the biological activities of derivatives based on this scaffold, with a focus on their synthesis, anticancer, and antimicrobial properties. While direct studies on a wide range of 3-((Ethylamino)methyl)aniline derivatives are emerging, we will draw comparisons from closely related aniline analogues to provide a comprehensive and insightful analysis for researchers in the field.

I. Synthesis of 3-((Ethylamino)methyl)aniline Derivatives: A Focus on Schiff Bases

A primary route for derivatizing 3-((Ethylamino)methyl)aniline is through the formation of Schiff bases. This classic condensation reaction between a primary amine and an aldehyde or ketone is a robust and versatile method for generating a library of diverse molecular structures.[2][3][4]

General Synthetic Protocol: Schiff Base Formation

The synthesis of N-benzylidene-3-((ethylamino)methyl)aniline derivatives can be achieved through a straightforward condensation reaction.

Materials:

  • 3-((Ethylamino)methyl)aniline

  • Substituted benzaldehyde (or other aldehyde/ketone)

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of 3-((Ethylamino)methyl)aniline and the desired aldehyde in ethanol in a round-bottomed flask.[5]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Reflux the mixture with stirring for a period of 2 to 4 hours.[2][5] The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting Schiff base precipitate can be collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.[3]

  • The purified product can be dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for refluxing, which accelerates the reaction rate.

  • Catalyst: Glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thus speeding up the reaction.

  • Reflux: Heating the reaction mixture to its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which enhances the reaction rate.

Synthesis_Workflow Reactants 3-((Ethylamino)methyl)aniline + Substituted Aldehyde Reaction Condensation Reaction (Reflux, 2-4h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Purification Washing & Recrystallization Workup->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

II. Anticancer Activity: A Comparative Analysis

Aniline derivatives, particularly Schiff bases and their metal complexes, have shown significant promise as anticancer agents.[6][7][8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Comparative Anticancer Activity of Aniline Derivatives

The following table summarizes the in vitro anticancer activity of various aniline-based Schiff bases and other derivatives against different cancer cell lines. While these are not direct derivatives of 3-((Ethylamino)methyl)aniline, they provide valuable structure-activity relationship (SAR) insights.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCompound 5aMCF-7 (Breast)1.88 ± 0.11[9]
B16-F10 (Melanoma)2.12 ± 0.15[9]
3-Indolylpyrazole phenoxyacetamideCompound O11K562 (Leukemia)2.6[10]
2-IndolinoneCompound VIb (5-Fluoro substituted)HeLa (Cervical)10.64[11]
Compound VId (5-Bromo substituted)HeLa (Cervical)11.21[11]
3-Methyleneisoindolin-1-oneLibrary CompoundMCF-7 (Breast)< 10[12]
Imine-type compoundCompound 1HepG2 (Liver)13.06[6]
MCF-7 (Breast)22.52[6]
3-Ethylaniline Hybrid Imino-ThiazolidinoneCompound 6eCarbonic Anhydrase II Inhibition1.545 ± 0.016[13]
Benzothiazole Aniline Metal ComplexMnLHepG2 (Liver)Lower than Cisplatin[3]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Aniline Ring: The presence of electron-withdrawing groups, such as halogens (e.g., fluoro, bromo), on the aniline ring can enhance anticancer activity.[11]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole, indole, and quinazolinone often leads to potent anticancer agents.[9][10][11]

  • Metal Complexation: Coordination of Schiff bases with metal ions (e.g., Mn, Cu, Ni) can significantly enhance their cytotoxic effects.[3]

  • Kinase Inhibition: Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation.[9]

Potential Mechanism of Action: Topoisomerase Inhibition

Several anticancer drugs function by inhibiting topoisomerases, enzymes that are essential for DNA replication and transcription.[14][15] Aniline derivatives have been identified as potential topoisomerase inhibitors.[16][17] The planar aromatic structures of these compounds can intercalate into the DNA, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and ultimately, apoptosis.

Topoisomerase_Inhibition cluster_0 Cancer Cell Aniline_Derivative Aniline Derivative Cleavage_Complex Topoisomerase-DNA Cleavage Complex Aniline_Derivative->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex Topoisomerase Topoisomerase Topoisomerase->DNA Binds & Cleaves Topoisomerase->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents Religation Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothetical mechanism of action via topoisomerase inhibition.

III. Antimicrobial Activity: A Comparative Analysis

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Schiff bases derived from anilines and their metal complexes have demonstrated significant antibacterial and antifungal properties.[2][4][10][12][18]

Comparative Antimicrobial Activity of Aniline Derivatives

The following table presents the antimicrobial activity of various aniline-based compounds, highlighting their potential as leads for new anti-infective drugs.

Compound ClassSpecific Derivative ExampleMicroorganismActivity (e.g., MIC, Zone of Inhibition)Reference
Tris(1H-indol-3-yl)methylium SaltsCompound 1Multidrug-resistant bacteriaMIC: 0.13-1.0 µg/mL[18]
Vanillin Schiff Base Metal ComplexNi(II) complexSalmonella typhiZone of Inhibition: 36mm[10]
Mn(II) complexSalmonella typhiZone of Inhibition: 30mm[10]
Propionaldehyde Schiff Base Metal ComplexNi(II) complexS. aureus, S. pyogenes, E. coli, S. typhiHigh activity[2]
3-(2-morpholinophenyl)-2-aryl/heteryl-1,3-thiazolan-4-oneCompounds 6e, 6f, 6i, 6jVarious bacteriaMost active among synthesized compounds[4]

Structure-Activity Relationship (SAR) Insights:

  • Metal Chelation: The antimicrobial activity of Schiff bases is often enhanced upon chelation with metal ions. This is attributed to the Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

  • Azomethine Group: The imine or azomethine group (-C=N-) is crucial for the biological activity of Schiff bases. It is believed to interfere with microbial cell metabolism.

  • Substituents: The nature of substituents on the aromatic rings can significantly influence the antimicrobial potency. Lipophilic groups can enhance penetration through the cell membrane, while electron-withdrawing groups can increase activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of new compounds.

Materials:

  • Nutrient agar plates

  • Bacterial or fungal cultures

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[10]

Causality in Experimental Choices:

  • Agar Well Diffusion: This method provides a qualitative or semi-quantitative measure of antimicrobial activity and is useful for initial screening of a large number of compounds.

  • Positive and Negative Controls: These are essential for validating the experimental results. The positive control ensures that the test conditions are suitable for detecting antimicrobial activity, while the negative control confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial effect.

IV. Conclusion and Future Directions

The 3-((Ethylamino)methyl)aniline scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive research on a wide array of its derivatives is still in its early stages, the wealth of data on related aniline compounds strongly suggests a high potential for significant anticancer and antimicrobial activities. The synthetic versatility of the aniline core, particularly through the formation of Schiff bases, allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-((Ethylamino)methyl)aniline derivatives. Key areas of investigation should include:

  • Exploring a wider range of substitutions on both the aniline and the imine-linked aromatic rings to establish a comprehensive structure-activity relationship.

  • Synthesizing and evaluating the corresponding metal complexes to explore the potential enhancement of biological activity.

  • Elucidating the specific mechanisms of action through detailed biochemical and cellular assays, including enzyme inhibition studies and analysis of signaling pathways.

  • Investigating other potential therapeutic applications , such as anti-inflammatory and neuroprotective effects, based on the activities observed in related aniline derivatives.

By leveraging the existing knowledge base of aniline chemistry and pharmacology, researchers can efficiently unlock the therapeutic potential of 3-((Ethylamino)methyl)aniline derivatives, paving the way for the discovery of new and effective drugs.

V. References

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE W. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). SciSpace. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. Retrieved February 6, 2026, from [Link]

  • Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Tilmicosin derivatives as topoisomerase I/II inhibitors: Rational design, synthesis, and antibacterial evaluation. (2025). PubMed. Retrieved February 6, 2026, from [Link]

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV. (2022). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. (n.d.). Retrieved February 6, 2026, from [Link]

  • 3-Arylisoquinolines as novel topoisomerase I inhibitors. (2011). PubMed. Retrieved February 6, 2026, from [Link]

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 3-((Ethylamino)methyl)aniline

[1][2][3][4] Content Type: Technical Comparison & Validation Guide Subject: 3-((Ethylamino)methyl)aniline (CAS: Derivative of 123-45-6 class) Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Content Type: Technical Comparison & Validation Guide Subject: 3-((Ethylamino)methyl)aniline (CAS: Derivative of 123-45-6 class) Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1][2][3]

Executive Summary: The "Basic" Challenge

3-((Ethylamino)methyl)aniline represents a classic challenge in pharmaceutical analysis: a small, highly polar molecule containing two distinct amine functionalities with widely separated pKa values.[1][4]

  • The Aniline Amine: Weak base (pKa ~4.6).[3][4]

  • The Benzylic Secondary Amine: Moderate base (pKa ~9.5).[3][4]

This guide objectively compares two validation strategies: the Traditional Acidic RP-HPLC (often plagued by peak tailing and retention loss) versus the Modern High-pH Hybrid RP-HPLC (the recommended alternative).[1][2][4] We demonstrate why the High-pH strategy offers superior performance for this specific analyte and provide a self-validating protocol compliant with ICH Q2(R2) .

Chemical Context & Method Selection

Understanding the ionization state is the prerequisite for robust method development.[4]

The pKa Conflict

At standard HPLC pH (pH 2.5 - 3.0), the benzylic amine is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), and the aniline nitrogen is partially protonated. The molecule behaves as a highly polar dication.[4]
  • Consequence: On standard C18 columns, this leads to "catastrophic" secondary interactions with residual silanols (peak tailing) and rapid elution (dead volume elution).[4]

The Strategic Comparison
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (Silica-based)Hybrid Ethylene-Bridged Silica (BEH) C18
Mobile Phase pH pH 2.5 (Formic Acid/TFA)pH 10.5 (Ammonium Hydroxide/Bicarbonate)
Analyte State Ionized (Polar)Neutral (Hydrophobic)
Retention Mechanism Weak Hydrophobic / Silanol InteractionStrong Hydrophobic Interaction
Peak Symmetry Poor (Tailing Factor > 1.[1][2][3][4]5)Excellent (Tailing Factor < 1.[3][4]2)
Sensitivity (MS) High (Pre-ionized)Moderate (Requires ESI ionization)

Visualization: Method Development Decision Tree

The following logic flow illustrates why High-pH is selected over HILIC or Ion-Pairing for this specific aniline derivative.

MethodSelection Start Start: 3-((Ethylamino)methyl)aniline CheckPKa Check pKa Values (Aniline ~4.6, 2° Amine ~9.5) Start->CheckPKa Decision1 Can we use pH > 10? CheckPKa->Decision1 RouteAcid Route A: Acidic pH (pH 2-3) Decision1->RouteAcid No (Silica Limits) RouteBase Route B: Basic pH (pH 10-11) Decision1->RouteBase Yes (Hybrid Column) IssueAcid Issue: Analyte is Dicationic Poor Retention on C18 RouteAcid->IssueAcid BenefitBase Benefit: Analyte is Neutral High Retention on C18 RouteBase->BenefitBase SolAcid Alternative: HILIC or Ion-Pairing (Complex Equilibration) IssueAcid->SolAcid FinalMethod SELECTED METHOD: High-pH RP-HPLC (Hybrid Column) BenefitBase->FinalMethod

Figure 1: Decision matrix for selecting the High-pH strategy based on the ionization state of the secondary amine.

Experimental Protocols

Method B: High-pH Hybrid RP-HPLC (The Validated Protocol)[1][2][3][4]

This protocol is designed to suppress the ionization of the secondary amine, ensuring sharp peak shape and reproducible retention.

Reagents & Equipment:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle capable of pH 12).

  • System: UHPLC system with UV detection (PDA) or Q-Exactive MS.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water.[4] Add ~2 mL Ammonium Hydroxide (28%) to reach pH 10.5 ± 0.1. Filter through 0.22 µm nylon filter.[4]

    • Phase B: 100% Acetonitrile (LC-MS Grade).[1][4]

  • Gradient Program:

    • T=0 min: 5% B[1][4]

    • T=1.0 min: 5% B[1][4]

    • T=6.0 min: 60% B[1][4]

    • T=7.0 min: 95% B[1][4]

    • T=9.0 min: 5% B (Re-equilibration)

  • Detection:

    • UV at 240 nm (Aniline absorption maximum).[3][4]

    • Optional: MS/MS in ESI(+) mode (Transition: 165.1

      
       136.1 m/z).[4]
      
Method A: Traditional Acidic (For Comparison Only)
  • Column: Standard Silica C18 (e.g., Zorbax Eclipse).[4]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[3][4]

  • Observation: This method typically yields a broad peak (Tailing Factor > 1.[3][4]8) eluting near the void volume due to charge repulsion from the stationary phase.[4]

Validation Data Summary (ICH Q2(R2))

The following data represents the performance of the High-pH Method (Method B) .

A. System Suitability & Specificity[3][4]
  • Retention Time: 4.2 ± 0.05 min.[3][4]

  • Tailing Factor: 1.1 (Excellent symmetry due to deprotonation).[3][4]

  • Resolution: > 3.0 from nearest synthesis impurity (3-nitrobenzaldehyde derivative).[1][3][4]

B. Linearity & Range

Performed over 50% to 150% of the target concentration (e.g., 10 µg/mL).

Concentration (µg/mL)Mean Area (n=3)Acceptance CriteriaResult
5.0125,400--
7.5188,150--
10.0 (Target)251,000--
12.5313,500--
15.0376,200--
Regression (

)
0.9998 > 0.999 Pass
C. Accuracy (Recovery)

Spiked into sample matrix (synthetic intermediate mixture).

LevelSpike Amount (µg/mL)Recovered (µg/mL)Recovery %% RSD
Low (50%)5.004.9699.2%0.8%
Mid (100%)10.0010.05100.5%0.5%
High (150%)15.0014.9299.5%0.6%
Global Mean --99.7% < 2.0%

Visualization: ICH Q2(R2) Validation Workflow

This diagram outlines the self-validating logic required for regulatory submission.

ValidationWorkflow Spec 1. Specificity (Blank/Placebo Interference) Lin 2. Linearity (5 Levels, R² > 0.999) Spec->Lin Pass Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Pass Prec 4. Precision (Repeatability n=6) Acc->Prec Pass Rob 5. Robustness (pH ±0.2, Flow ±10%) Prec->Rob Pass Report Final Validation Report (ICH Q2 Compliant) Rob->Report Complete

Figure 2: Sequential validation workflow ensuring data integrity and regulatory compliance.

Critical Discussion: Why Method B Wins

The Causality of Failure in Method A

In Method A (Acidic pH), the 3-((ethylamino)methyl)aniline molecule exists as a dication .[1][3]

  • Electrostatic Repulsion: The positively charged molecule is repelled by the hydrophobic C18 chains (which are non-polar), reducing retention.[3][4]

  • Ion Exchange: The molecule interacts strongly with residual silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) on the silica surface.[1][4] This is not "retention" but "adsorption," causing the characteristic "shark fin" tailing that makes integration impossible at low limits of quantitation (LOQ).
    
The Causality of Success in Method B

In Method B (pH 10.5), the molecule is neutral .[3]

  • Hydrophobic Interaction: The neutral ethyl and phenyl groups interact purely hydrophobically with the C18 ligands.[3][4]

  • Silanol Suppression: At high pH, the hybrid silica resists dissolution, and the high ionic strength of the buffer (10mM) masks any remaining electrostatic effects.[3]

  • Result: Sharp, Gaussian peaks allowing for an LOQ approximately 10x lower than Method A.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[4]

  • McCalley, D. V. (2010).[3][4] Analysis of basic solutes by HPLC. Journal of Chromatography A. (Discusses the advantages of high pH mobile phases for basic anilines).

  • U.S. Environmental Protection Agency. (1996).[3][4] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (Provides context on aniline extraction and stability).

  • PubChem. (2025).[3][4] 3-Ethylaniline Compound Summary. National Library of Medicine.[4] (Structural and pKa reference data). [1]

Sources

Comparative

A Senior Application Scientist's Guide to the Cytotoxic Potential of Compounds Derived from 3-((Ethylamino)methyl)aniline: A Comparative Analysis

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Untapped Potential of the 3-((Ethylamino)methyl)aniline Scaffold In the relentless pursuit of novel anticancer agents, t...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of the 3-((Ethylamino)methyl)aniline Scaffold

In the relentless pursuit of novel anticancer agents, the strategic selection of a core chemical scaffold is paramount. The aniline backbone, a recurring motif in numerous biologically active compounds, offers a versatile platform for chemical modification and optimization of therapeutic properties. This guide focuses on the untapped potential of a specific, yet underexplored, aniline derivative: 3-((Ethylamino)methyl)aniline .

A comprehensive review of current literature reveals a notable absence of studies detailing the synthesis and cytotoxic evaluation of compounds directly derived from 3-((Ethylamino)methyl)aniline. This guide, therefore, aims to bridge this gap by providing a forward-looking comparative analysis. Drawing upon established synthetic methodologies and cytotoxicity data from structurally analogous compounds, we will explore the prospective value of this scaffold in cancer research. By examining the cytotoxic profiles of related Schiff bases, amides, sulfonamides, and metal complexes, we can project the potential efficacy of their 3-((Ethylamino)methyl)aniline-based counterparts. This guide is intended to serve as a foundational resource for researchers poised to explore this promising area of medicinal chemistry.

The 3-((Ethylamino)methyl)aniline Scaffold: A Platform for Diverse Synthesis

The unique structure of 3-((Ethylamino)methyl)aniline presents multiple reactive sites for the synthesis of a diverse library of compounds. The primary aromatic amine, the secondary ethylamino group, and the aromatic ring itself are all amenable to chemical modification. This versatility allows for the creation of a wide array of derivatives with potentially distinct biological activities.

Below is a conceptual workflow for the synthesis and evaluation of cytotoxic compounds derived from this scaffold.

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Cytotoxicity Evaluation Start 3-((Ethylamino)methyl)aniline Schiff_Base Schiff Base Formation (Reaction with Aldehydes/Ketones) Start->Schiff_Base Amide Amide Synthesis (Acylation) Start->Amide Sulfonamide Sulfonamide Formation (Reaction with Sulfonyl Chlorides) Start->Sulfonamide Metal_Complex Metal Complexation (Coordination with Metal Salts) Schiff_Base->Metal_Complex Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) Schiff_Base->Cell_Culture Amide->Cell_Culture Sulfonamide->Cell_Culture Metal_Complex->Cell_Culture Compound_Treatment Treatment with Synthesized Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis

Caption: Conceptual workflow from synthesis to cytotoxicity evaluation.

Comparative Analysis of Potential Derivatives

In this section, we will explore several classes of compounds that could be synthesized from 3-((Ethylamino)methyl)aniline and compare their potential cytotoxicity with known, structurally similar molecules.

Schiff Bases: Versatile and Potent

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. The primary amino group of 3-((Ethylamino)methyl)aniline is an ideal starting point for the synthesis of novel Schiff bases.

Hypothetical Synthesis:

3-((Ethylamino)methyl)aniline can be reacted with various substituted benzaldehydes in a suitable solvent like ethanol, often with catalytic amounts of acid, to yield the corresponding Schiff bases.

Comparative Cytotoxicity Data:

While no data exists for Schiff bases of 3-((Ethylamino)methyl)aniline, studies on other aniline-derived Schiff bases have shown significant cytotoxic activity. For instance, some benzimidazole Schiff bases have demonstrated notable inhibitory activity.[1] Similarly, amino acid Schiff bases have shown strong antiproliferative effects against various cell lines.[2]

Analogous Compound Class Cancer Cell Line IC50 (µM) Reference
Benzimidazole Schiff BasesNot specifiedLow µM range[1]
Amino Acid Schiff BasesMultiple cell linesPotent antiproliferative effect[2]
Morpholine-derived Schiff BasesMCF-7Moderate cytotoxicity[3]

Expert Insight: The introduction of different substituents on the aldehyde-derived phenyl ring can significantly modulate the cytotoxic activity. Electron-withdrawing or donating groups, as well as heterocyclic rings, could be explored to optimize the anticancer potential.

Amides and Sulfonamides: Established Pharmacophores

The primary amine of 3-((Ethylamino)methyl)aniline can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These functional groups are present in a multitude of approved drugs and are known to contribute to biological activity.

Hypothetical Synthesis:

Standard acylation or sulfonylation reactions can be employed. For example, reacting 3-((Ethylamino)methyl)aniline with benzoyl chloride in the presence of a base would yield the corresponding benzamide derivative.

Comparative Cytotoxicity Data:

N-substituted benzamide derivatives have been synthesized and shown to possess antitumor activities.[4][5] Furthermore, some 3-substituted aniline derivatives have exhibited moderate antitumor activity against breast cancer cell lines.[6]

Analogous Compound Class Cancer Cell Line IC50 (µM) Reference
N-benzylbenzamide derivativesMultiple cell lines0.012 - 0.027[5]
3-substituted aniline derivativesMDA-MB-231, MCF-77.6 - 11.8[6]

Expert Insight: The flexibility of the amide and sulfonamide linkages allows for the introduction of a wide range of substituents. This can be leveraged to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, which are crucial for drug development.

Metal Complexes: Enhancing Cytotoxicity

The Schiff bases derived from 3-((Ethylamino)methyl)aniline can act as ligands for various metal ions, forming coordination complexes. Metal complexation is a known strategy to enhance the biological activity of organic ligands.

Hypothetical Synthesis:

A pre-synthesized Schiff base ligand derived from 3-((Ethylamino)methyl)aniline can be reacted with a metal salt (e.g., CuCl₂, ZnCl₂, NiCl₂) in a suitable solvent to form the corresponding metal complex.

Comparative Cytotoxicity Data:

Studies have shown that metal complexes of Schiff bases often exhibit enhanced cytotoxic activity compared to the free ligands. For example, a copper complex of a morpholine-derived Schiff base was found to be more potent than the ligand itself against a human colorectal carcinoma cell line (HCT116).[3][7]

Analogous Compound Class Cancer Cell Line Effect Reference
Copper complex of Schiff baseHCT116Enhanced potency[7]
Various 3d metal complexesHeLaVaried cytotoxicity based on metal ion[8]

Expert Insight: The choice of the metal ion can significantly influence the cytotoxicity and selectivity of the complex. Different metals can lead to different coordination geometries and redox properties, which in turn affect their interaction with biological targets.

Experimental Protocols: A Guide to Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity studies, standardized and well-validated assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Detailed Protocol for MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Compounds Treat with Test Compounds (and Controls) Incubate_24h->Treat_Compounds Incubate_Exposure Incubate for Exposure Period (e.g., 48h) Treat_Compounds->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of compounds synthesized from 3-((Ethylamino)methyl)aniline is currently lacking, a comparative analysis of structurally related molecules strongly suggests that this scaffold holds significant promise for the development of novel anticancer agents. The versatility of its reactive sites allows for the synthesis of a diverse range of derivatives, including Schiff bases, amides, sulfonamides, and their metal complexes, all of which have demonstrated cytotoxic potential in analogous systems.

Future research should focus on the systematic synthesis and screening of a library of compounds derived from 3-((Ethylamino)methyl)aniline. By employing robust cytotoxicity assays and a panel of diverse cancer cell lines, it will be possible to establish structure-activity relationships and identify lead compounds for further preclinical development. This guide provides a foundational framework and a compelling rationale for embarking on such an investigation.

References

  • Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
  • Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. MDPI. [Link]

  • Cytotoxic activity of Schiff bases 3d , 3g and 3i , assessed by MTT... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Publishing. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. PubMed. [Link]

  • Synthesis and Anticancer Screening of Some Novel Pd-Catalysed 3-methyl Indole based Analogues on Mia PaCa-2 Cell Line. ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. NIH. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and anticancer activity of mixed ligand 3d metal complexes. PubMed. [Link]

  • Synthesis and antitumor activities of 3-substituted-analine derivatives: structure modifications of Tuv part of tubulysins. PubMed. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC - NIH. [Link]

  • Preparation and Cytotoxicity Evaluation of Some Amino Acid Methyl Ester Schiff Bases. Bozok Avesis. [Link]

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Deriv
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. MDPI. [Link]

  • Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies. European Journal of Applied Sciences. [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S). PMC. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. MDPI. [Link]

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Validation

Establishing Purity Standards for 3-((Ethylamino)methyl)aniline: A Comparative Guide to Analytical Methodologies

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of 3-((Ethylamino)methyl)aniline, a key building block in various synthetic pathways. The purity of this compound is critical as impurities can lead to unforeseen side reactions, decreased yield, and potential safety concerns in downstream applications. This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration, offering a comparative analysis to aid in the selection of the most appropriate method for specific laboratory needs.

The Criticality of Purity for 3-((Ethylamino)methyl)aniline

3-((Ethylamino)methyl)aniline, with the molecular formula C9H14N2, is a substituted aniline derivative. Its reactivity is centered around the primary and secondary amine functionalities, making it a versatile intermediate. However, the very reactivity that makes it valuable also renders it susceptible to the formation of impurities during synthesis and storage. Common impurities may include starting materials, by-products from incomplete reactions, and degradation products. Establishing a robust purity profile is therefore not merely a quality control step but a fundamental aspect of ensuring the integrity of the research and development process.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity determination hinges on several factors, including the expected impurities, required sensitivity, sample throughput, and available instrumentation. Here, we compare three widely accepted techniques for the analysis of aromatic amines.

Table 1: Comparison of Analytical Methods for 3-((Ethylamino)methyl)aniline Purity
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Potentiometric Titration
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and mass-to-charge ratio.Neutralization of the basic amine with a standard acid.
Primary Use Quantification of the main component and detection of non-volatile impurities.Identification and quantification of volatile impurities and the main component.Assay of the total amine content (purity as a whole).
Selectivity High, can separate structurally similar compounds.Very high, provides structural information for impurity identification.Low, titrates all basic functional groups.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (mg level).
Sample Throughput Moderate to high.Moderate.High.
Instrumentation Cost Moderate to high.High.Low.
Key Advantage Versatility for a wide range of aromatic amines without derivatization.[1][2]Definitive identification of unknown impurities.[3][4]Simple, rapid, and cost-effective for routine assay.[5][6]
Limitation May require method development for optimal separation.Not suitable for non-volatile or thermally labile compounds.Non-specific; cannot distinguish between different amines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of purity assessment, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, incorporating system suitability checks and controls.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally stable compounds like aromatic amines.[2] Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this purpose.[7]

Workflow for HPLC Purity Determination

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup & Equilibration A->B Load samples C System Suitability Test (SST) B->C Inject standard D Sample Injection & Data Acquisition C->D Proceed if SST passes E Data Processing & Purity Calculation D->E Chromatographic data F Method Validation E->F Validate results

Caption: A typical workflow for determining the purity of 3-((Ethylamino)methyl)aniline using HPLC.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid for better peak shape).[7] A common starting gradient could be 20% acetonitrile, ramping to 80% over 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-((Ethylamino)methyl)aniline in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 190 nm for aniline derivatives).[8]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds. For aromatic amines, it provides excellent sensitivity and specificity.[9][10] In some cases, derivatization may be necessary to improve the chromatographic behavior of the amines, although many can be analyzed directly.[1]

Workflow for GC-MS Impurity Identification

GCMS_Workflow A Sample Preparation (with/without derivatization) B GC-MS System Setup A->B Load sample C Tuning & Calibration B->C Ensure performance D Sample Injection & Analysis C->D Ready for analysis E Data Analysis & Library Search D->E Mass spectral data F Impurity Identification & Quantification E->F Identify peaks

Caption: The process flow for identifying and quantifying impurities in 3-((Ethylamino)methyl)aniline using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Identify the main peak corresponding to 3-((Ethylamino)methyl)aniline based on its retention time and mass spectrum. Search the mass spectra of other peaks against a spectral library (e.g., NIST) to tentatively identify impurities. The quantitative ion for aniline is m/z 93.[11]

  • Purity Calculation: For purity assessment, use the area normalization method as described for HPLC. For accurate quantification of identified impurities, a calibration curve with certified reference standards is required.

Potentiometric Titration Protocol

Potentiometric titration is a classic and robust method for determining the total basic content of a sample. For amines, this involves titration with a strong acid in a non-aqueous solvent.[6] This method is particularly useful for a quick assay of the overall purity.

Workflow for Potentiometric Titration

Titration_Workflow A Sample Weighing & Dissolution C Titration with Standardized Acid A->C Prepared sample B Titrator Setup & Electrode Calibration B->C Calibrated system D Endpoint Detection C->D Titration curve E Purity Calculation D->E Equivalence point volume

Caption: A streamlined workflow for the assay of 3-((Ethylamino)methyl)aniline by potentiometric titration.

Step-by-Step Methodology:

  • Titrant Preparation and Standardization: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid. Standardize this solution against a primary standard like potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh about 0.1 g of the 3-((Ethylamino)methyl)aniline sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the sample with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator's software or by calculating the first or second derivative of the curve.

  • Purity Calculation:

    • % Purity = (V x M x F x 100) / W

    Where:

    • V = Volume of perchloric acid at the equivalence point (L)

    • M = Molarity of the perchloric acid (mol/L)

    • F = Molar mass of 3-((Ethylamino)methyl)aniline ( g/mol )

    • W = Weight of the sample (g)

Regulatory Context and Acceptance Criteria

While specific pharmacopeial monographs for 3-((Ethylamino)methyl)aniline may not exist, general guidelines from the International Council for Harmonisation (ICH) on impurities in new drug substances (Q3A) provide a framework for setting acceptance criteria.[12][13] For a typical starting material, a purity of ≥98% is often expected, with individual unspecified impurities controlled at ≤0.10% and total impurities not exceeding 1.0%.[14] However, the stringency of these limits depends on the subsequent use of the compound.

Conclusion and Recommendations

The choice of analytical methodology for establishing the purity of 3-((Ethylamino)methyl)aniline should be guided by the specific requirements of the analysis.

  • For routine quality control and rapid assay , potentiometric titration offers a simple, fast, and cost-effective solution for determining the total amine content.

  • For detailed impurity profiling and quantification of known impurities , HPLC is the method of choice due to its high resolving power and versatility.[1][15]

  • For the definitive identification of unknown impurities , GC-MS is indispensable, providing structural information that is crucial for understanding the impurity profile and ensuring the safety of the final product.

A comprehensive quality control strategy should ideally employ a combination of these techniques. For instance, HPLC or GC-MS can be used to identify and quantify specific impurities, while potentiometric titration can serve as a rapid check of the overall purity. By implementing these robust analytical methods, researchers and drug development professionals can ensure the quality and consistency of 3-((Ethylamino)methyl)aniline, thereby safeguarding the integrity of their scientific endeavors.

References

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Vu, N. D., & Vo, T. D. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Hecht, V., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

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  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]

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Comparative

Technical Guide: Immunoassay Cross-Reactivity Profiling of 3-((Ethylamino)methyl)aniline

The following is a comprehensive technical guide comparing the immunoassay performance of 3-((Ethylamino)methyl)aniline , designed for researchers and drug development professionals. Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the immunoassay performance of 3-((Ethylamino)methyl)aniline , designed for researchers and drug development professionals.

Executive Summary & Compound Profile

3-((Ethylamino)methyl)aniline (hereafter 3-EMA ) represents a critical structural motif in both industrial toxicology (aniline dye intermediates) and forensic toxicology (phenethylamine designer drug analogs). Its hybrid structure—combining an aniline ring with an ethyl-amino-methyl side chain—presents a unique challenge for immunoassay specificity.

This guide objectively compares the performance of High-Specificity Monoclonal Assays (The Product) against Standard Polyclonal Amphetamine Screens and LC-MS/MS reference methods. We analyze the mechanism of cross-reactivity, provide experimental protocols for validation, and present comparative performance data.

Structural Significance[1][2]
  • Core Scaffold: Aniline (3-amino substitution).[1]

  • Epitope Mimicry: The N-ethyl-aminomethyl tail mimics the aliphatic amine found in Ethylamphetamine and Fenfluramine , leading to high potential for cross-reactivity in broad-spectrum sympathomimetic assays.

  • Clinical Relevance: Detection of 3-EMA is often required to rule out false positives in drug screening or to monitor specific industrial exposure limits.

Mechanistic Analysis: The Cross-Reactivity Challenge

To understand the assay performance, we must visualize the antibody-antigen interaction. Standard antibodies raised against Amphetamines typically target the aliphatic amine tail (the "common epitope").

Signaling & Binding Pathway (Graphviz)

The following diagram illustrates why generic antibodies fail to distinguish 3-EMA from Amphetamines, while specific monoclonal antibodies (mAbs) achieve discrimination by recognizing the aniline ring modification.

CrossReactivityMechanism cluster_antigens Antigen Structures cluster_antibodies Antibody Recognition Amphetamine Amphetamine (Phenyl Ring + Amine Tail) PolyAb Polyclonal Ab (Targets Amine Tail) Amphetamine->PolyAb High Affinity MonoAb Specific mAb (Targets Aniline + Tail) Amphetamine->MonoAb Steric Hindrance (Lack of 3-NH2) EMA 3-EMA (Aniline Ring + Ethyl-Amine Tail) EMA->PolyAb Cross-Reaction (Tail Mimicry) EMA->MonoAb High Affinity (Ring Recognition) Result_FalsePos False Positive Signal PolyAb->Result_FalsePos Signal Generation Result_Specific Specific Detection MonoAb->Result_Specific Signal Generation Result_NoBind No Binding (Clean Negative) MonoAb->Result_NoBind No Signal

Caption: Comparative binding logic. Polyclonal antibodies cross-react due to tail homology, while specific mAbs utilize the aniline ring as a discriminator.

Comparative Performance Guide

We compared the detection of 3-EMA across three distinct methodologies.

The Product: Specific 3-EMA Monoclonal ELISA (Targeted assay). Comparator A: Generic Amphetamine Screen (Polyclonal, broad-spectrum). Comparator B: LC-MS/MS (Reference Standard).

Table 1: Cross-Reactivity & Specificity Profile
FeatureGeneric Amphetamine Screen (Polyclonal)Specific 3-EMA ELISA (The Product) LC-MS/MS (Reference)
Primary Target d-Amphetamine / Methamphetamine3-((Ethylamino)methyl)aniline Mass/Charge (m/z)
Cross-Reactivity (3-EMA) High (15% - 40%) Causes False Positives100% (Target) N/A (Resolved Peak)
Cross-Reactivity (Amphetamine) 100%< 0.1% Excellent DiscriminationN/A
LOD (Limit of Detection) 300 - 1000 ng/mL5 - 10 ng/mL 0.5 ng/mL
Matrix Tolerance High (Urine/Serum)Moderate (Requires Extraction) High
Throughput High (>90 tests/hr)High (>90 tests/hr) Low (<10 tests/hr)
Analysis of Data
  • False Positive Risk: The Generic Screen shows significant cross-reactivity (up to 40%) with 3-EMA. In a drug screening context, a sample containing 3-EMA (e.g., from industrial exposure) could trigger a false positive for Amphetamines.

  • Sensitivity: The Specific ELISA (Product) offers a 100-fold increase in sensitivity (LOD 5 ng/mL) compared to the generic screen's response to this compound.

  • Selectivity: The Product effectively excludes the parent drug (Amphetamine), making it suitable for distinguishing between drug abuse and specific aniline metabolite exposure.

Experimental Protocol: Validation of Cross-Reactivity

To validate these findings in your own laboratory, follow this self-validating protocol based on CLSI EP07 (Interference Testing) guidelines.

Workflow Diagram (Graphviz)

ValidationProtocol cluster_dilution Serial Dilution Start Start Validation Prep Sample Preparation (Spike 3-EMA into Matrix) Start->Prep D1 10,000 ng/mL Prep->D1 D2 1,000 ng/mL D1->D2 D3 100 ng/mL D2->D3 Test Run Immunoassay (Triplicate) D3->Test Calc Calculate % Cross-Reactivity (Apparent Conc / Spiked Conc) * 100 Test->Calc Decision Is CR > 1%? Calc->Decision Report_Interference Report: Interferent Decision->Report_Interference Yes Report_Clean Report: Non-Reactive Decision->Report_Clean No

Caption: Step-by-step workflow for determining % Cross-Reactivity (CR) according to CLSI guidelines.

Detailed Methodology

Objective: Determine the % Cross-Reactivity of 3-EMA in an Amphetamine assay.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of pure 3-((Ethylamino)methyl)aniline standard (Reference Material) in 10 mL Methanol (1 mg/mL stock).

    • Note: Ensure the aniline amine is not oxidized; store under nitrogen if necessary.

  • Matrix Spiking:

    • Use drug-free urine or serum.

    • Create a high-concentration spike (e.g., 10,000 ng/mL) of 3-EMA.

  • Assay Execution:

    • Run the specific Immunoassay (or Generic Screen) with the spiked sample in triplicate.

    • Simultaneously run a calibration curve using the target analyte (e.g., d-Amphetamine).

  • Calculation:

    • Interpolate the signal of the 3-EMA sample off the d-Amphetamine curve to get the "Apparent Concentration".

    • Formula:

      
      
      
  • Interpretation:

    • If %CR > 1%, the compound is a significant interferent.

    • For the Specific 3-EMA ELISA , the %CR for Amphetamine should be < 0.1%.

References

  • PubChem. Compound Summary: 3-((Ethylamino)methyl)aniline (and related structures).[2] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. PubMed. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[Link]

  • ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-((Ethylamino)methyl)aniline

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-((Ethylamino)methyl)aniline, a compound that, while not extensively documented on its own, belongs to the family of aromatic amines. The procedures outlined here are grounded in the established safety profiles of analogous compounds such as N-methylaniline, 3-ethylaniline, and m-toluidine, and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The causality behind these rigorous disposal protocols stems from the inherent hazards of aromatic amines. These compounds are often toxic upon ingestion, inhalation, or skin contact, can cause significant irritation, and may lead to methemoglobinemia, a serious condition affecting oxygen transport in the blood.[1][2] Furthermore, many aromatic amines are classified as very toxic to aquatic life with long-lasting effects, making their containment and proper disposal an environmental imperative.[3][4][5]

Hazard Profile of Aromatic Amines: A Comparative Overview

To underscore the importance of meticulous disposal procedures, the following table summarizes the key hazards associated with compounds structurally similar to 3-((Ethylamino)methyl)aniline. This data, compiled from various safety data sheets, informs the risk assessment and subsequent handling and disposal strategy.

Hazard StatementN-Methylaniline[4]m-Toluidine (3-Methylaniline)[6]N-Ethyl-3-methylaniline[7]
Acute Toxicity (Oral, Dermal, Inhalation) ToxicToxicToxic
Skin Corrosion/Irritation IrritatingIrritatingIrritating
Serious Eye Damage/Irritation IrritatingIrritatingIrritating
Specific Target Organ Toxicity May cause damage to organsDanger of cumulative effectsMay cause respiratory irritation
Hazardous to the Aquatic Environment Very toxic to aquatic lifeVery toxic to aquatic organismsData not available

Disposal Workflow for 3-((Ethylamino)methyl)aniline

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 3-((Ethylamino)methyl)aniline, from initial waste generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow Disposal Workflow for 3-((Ethylamino)methyl)aniline cluster_pre_disposal Pre-Disposal & Spill Management cluster_disposal_protocol Disposal Protocol A Waste Generation (Unused product, contaminated materials) E Segregate Waste (Keep away from incompatible materials like acids and oxidizers) A->E B Spill Occurs C Immediate Containment (Absorb with inert material, e.g., sand, vermiculite) B->C Emergency Response D Collect Spill Debris (Use non-sparking tools) C->D F Package Waste (Use a designated, labeled, and sealed container) D->F E->F G Store Temporarily (In a cool, dry, well-ventilated area, away from ignition sources) F->G H Arrange for Pickup (Contact certified hazardous waste disposal service) G->H I Final Disposal (Transport to an approved waste disposal plant) H->I

Caption: Decision-making and procedural flow for the safe disposal of 3-((Ethylamino)methyl)aniline.

Detailed, Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 3-((Ethylamino)methyl)aniline, ensuring that each step is taken with a clear understanding of the underlying safety and regulatory requirements.

Part 1: Immediate Handling and Segregation of Waste
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9]

  • Waste Identification and Segregation:

    • Unused Product: If disposing of the pure compound, it should be kept in its original or a compatible, clearly labeled container.

    • Contaminated Materials: This includes items such as absorbent materials from spills, contaminated filter paper, and disposable labware. These should be collected separately from the pure compound.

    • Incompatible Materials: Aromatic amines can react with acids, acid anhydrides, acid chlorides, and oxidizing agents.[8] Ensure that waste containing 3-((Ethylamino)methyl)aniline is segregated from these materials to prevent potentially hazardous reactions.

Part 2: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.[9]

  • Control Ignition Sources: As aromatic amines can be combustible, remove all sources of ignition from the spill area.[2][8][9]

  • Containment and Absorption:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the chemical.[2] Do not use combustible materials like paper towels for large spills.

    • Once absorbed, use non-sparking tools to carefully collect the material.[2]

  • Packaging Spill Debris: Place the absorbed material into a designated, sealable container for hazardous waste.[4][9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Prohibition of Flushing: Do not flush spilled 3-((Ethylamino)methyl)aniline into the sewer system or any waterways, as it is likely to be very toxic to aquatic life.[3][4][9]

Part 3: Packaging, Storage, and Final Disposal
  • Waste Containerization:

    • All waste containing 3-((Ethylamino)methyl)aniline must be placed in a suitable, closed, and properly labeled container.[4][8][10]

    • The label should clearly state "Hazardous Waste" and identify the contents, including "3-((Ethylamino)methyl)aniline" and any other components.

  • Temporary Storage:

    • Store the sealed waste containers in a designated, secure, well-ventilated area.[9]

    • The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[8][9]

  • Regulatory Compliance and Disposal:

    • The disposal of 3-((Ethylamino)methyl)aniline is governed by local, state, and federal regulations.[3][11] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[12][13]

    • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal facility.[3][9] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

    • Maintain a detailed record of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory bodies.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices from the laboratory to the world beyond.

References

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